Propargyl-PEG17-methane
Description
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H70O17/c1-3-4-38-7-8-40-11-12-42-15-16-44-19-20-46-23-24-48-27-28-50-31-32-52-35-36-53-34-33-51-30-29-49-26-25-47-22-21-45-18-17-43-14-13-41-10-9-39-6-5-37-2/h1H,4-36H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGWRMYKHLIJGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H70O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
774.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Propargyl-PEG17-Methane: A Technical Guide for Bioconjugation and PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG17-methane is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) derivative that serves as a crucial tool in modern bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure features a terminal propargyl group, which contains a reactive alkyne, and a long-chain PEG of 17 ethylene (B1197577) glycol units, capped with a methyl group. This bifunctional nature allows for the covalent linkage of molecules through a highly efficient and specific reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The extensive PEG chain imparts favorable physicochemical properties to the resulting conjugates, such as enhanced solubility and improved pharmacokinetic profiles.
This technical guide provides an in-depth overview of the applications of this compound, with a focus on its use in PROTAC synthesis. It includes a summary of the impact of PEG linkers on PROTAC performance, detailed experimental protocols for bioconjugation, and visualizations of the underlying chemical processes.
Core Applications
The primary utility of this compound lies in its role as a linker molecule. The terminal alkyne group allows for its participation in CuAAC reactions with azide-functionalized molecules, forming a stable triazole linkage.[1] This reaction is highly specific, efficient, and can be performed under mild, aqueous conditions, making it ideal for the conjugation of sensitive biomolecules.
The key applications include:
-
PROTAC Synthesis: this compound is a key building block in the modular synthesis of PROTACs.[2][3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3] The PEG linker serves to connect the target protein-binding ligand and the E3 ligase-recruiting ligand.[4]
-
Bioconjugation: The molecule can be used to link a variety of biomolecules, including peptides, proteins, and antibodies, to other molecules of interest. The hydrophilic PEG chain can enhance the solubility and stability of the resulting conjugate.[5]
-
Antibody-Drug Conjugate (ADC) Development: PEG linkers are utilized in the development of ADCs to connect the antibody to the cytotoxic payload. The PEG spacer can improve the solubility and stability of the ADC in vivo.[1]
Data Presentation: The Impact of PEG Linkers on PROTAC Properties
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Permeability (10⁻⁷ cm s⁻¹) |
| PROTAC A | Alkyl | >1000 | <20 | 2.5 |
| PROTAC B | PEG2 | 500 | 55 | 1.8 |
| PROTAC C | PEG4 | 250 | 70 | 1.1 |
Note: DC50 (concentration for 50% maximal degradation) and Dmax (maximal degradation) values are cell-line dependent. The data illustrates that increasing the PEG linker length can lead to improved degradation efficacy (lower DC50 and higher Dmax). However, this can also be associated with a decrease in cell permeability. The optimal linker length is a critical parameter that needs to be empirically determined for each PROTAC system.[7] Longer PEG chains, such as in this compound, are generally employed to further enhance solubility and provide greater flexibility for the formation of a stable ternary complex between the target protein and the E3 ligase.[4][7]
Experimental Protocols
The following are detailed methodologies for the key experimental procedures involving this compound.
Protocol 1: General Synthesis of a PROTAC using this compound via Click Chemistry
This protocol outlines the modular synthesis of a PROTAC where an azide-functionalized E3 ligase ligand is first coupled to an intermediate, which is then reacted with a protein of interest (POI) ligand that has been functionalized with this compound.
Materials:
-
Azide-functionalized E3 ligase ligand (e.g., pomalidomide-azide)
-
Protein of Interest (POI) ligand with a suitable functional group for attachment of the linker (e.g., a hydroxyl or amine group)
-
This compound
-
Coupling reagents for the initial functionalization of the POI ligand (if necessary)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Solvents: Dimethylformamide (DMF), t-Butanol (t-BuOH), Water (H₂O)
-
Purification supplies (e.g., preparative HPLC)
Procedure:
-
Functionalization of the POI Ligand (if necessary):
-
If the POI ligand does not already contain an alkyne group, it must be functionalized with this compound. This typically involves a standard coupling reaction, such as an esterification or amidation, between a suitable functional group on the POI ligand and the terminal hydroxyl group of a propargyl-PEG linker. This step is not necessary if you are starting with this compound which has a terminal methyl ether.
-
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry):
-
Dissolve the alkyne-functionalized POI ligand (containing the Propargyl-PEG17 moiety) and the azide-functionalized E3 ligase ligand in a suitable solvent mixture, such as 1:1 t-BuOH/H₂O.
-
Prepare a fresh solution of sodium ascorbate in water.
-
Prepare a solution of copper(II) sulfate in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The reaction mixture will typically turn a yellow-green color.
-
Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding a small amount of EDTA to chelate the copper.
-
Purify the final PROTAC product by preparative HPLC.
-
Protocol 2: Ternary Complex Formation Assay (TR-FRET)
This assay is used to measure the formation of the POI-PROTAC-E3 ligase ternary complex.
Materials:
-
Labeled POI (e.g., with a fluorescent donor)
-
Labeled E3 ligase (e.g., with a fluorescent acceptor)
-
Synthesized PROTAC compound
-
Assay buffer
-
Microplate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measurements
Procedure:
-
Assay Setup:
-
In a suitable microplate, add the labeled POI, labeled E3 ligase, and a serial dilution of the PROTAC compound in the assay buffer.
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period to allow for the formation of the ternary complex.
-
-
Measurement:
-
Measure the TR-FRET signal using a microplate reader. An increase in the FRET signal indicates the formation of the ternary complex.
-
Mandatory Visualizations
Caption: Workflow for the synthesis of a PROTAC molecule.
Caption: Mechanism of action for a PROTAC molecule.
References
- 1. This compound | CAS#:146185-77-5 | Chemsrc [chemsrc.com]
- 2. This compound | PROTAC连接子 | MCE [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. m-PEG17-propargyl, 146185-77-5 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
Propargyl-PEG17-methane: A Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the structure, properties, and applications of a versatile PEGylated linker for advanced bioconjugation and Proteolysis Targeting Chimera (PROTAC) development.
Introduction
Propargyl-PEG17-methane is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) derivative that serves as a critical building block in modern drug development and bioconjugation. Its heterobifunctional nature, featuring a terminal propargyl group and a methoxy-capped PEG chain, makes it an invaluable tool for researchers engaged in creating complex biomolecules, particularly in the burgeoning field of targeted protein degradation with PROTACs. The 17-unit PEG linker enhances the solubility and pharmacokinetic properties of the resulting conjugates, a crucial attribute for therapeutic applications. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of this compound, complete with detailed experimental protocols and visual diagrams to facilitate its effective use in a research setting.
Chemical Structure and Properties
This compound is characterized by a terminal alkyne group (propargyl) and a long-chain polyethylene glycol spacer, terminated with a methyl ether. The propargyl group is a key functional handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," enabling the efficient and specific formation of a stable triazole linkage with azide-modified molecules. The PEG chain, consisting of 17 ethylene (B1197577) glycol units, imparts hydrophilicity, which can significantly improve the solubility and reduce the immunogenicity of conjugated biomolecules.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C36H70O17 | N/A |
| Molecular Weight | 774.93 g/mol | N/A |
| CAS Number | 2169967-47-7, 146185-77-5 | N/A |
| Appearance | Not specified in search results | N/A |
| Purity | Typically ≥95% | N/A |
| Solubility | The hydrophilic PEG units increase the solubility of molecules in aqueous environments.[1][2] Specific quantitative data (e.g., mg/mL in water, DMSO) is not readily available in public sources. | N/A |
| Storage | Store at -20°C for long-term stability.[3] | N/A |
Applications in Drug Development
The primary application of this compound is as a flexible linker in the synthesis of PROTACs.[4] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in this compound plays a crucial role in spanning the distance between the target protein and the E3 ligase, and its length and flexibility are critical for the formation of a stable and productive ternary complex.
Experimental Protocols
The following section provides a detailed methodology for a key experiment involving this compound: the synthesis of a PROTAC via a two-step process involving an initial amide coupling followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Two-Step PROTAC Synthesis using a Propargyl-PEG Linker
This protocol is a generalized procedure and may require optimization for specific substrates.
Step 1: Amide Coupling of the Linker to the First Ligand
-
Dissolution: Dissolve the first ligand (containing a suitable amine or carboxylic acid, 1.0 equivalent) and a corresponding Propargyl-PEG-acid or Propargyl-PEG-amine linker (1.1 equivalents) in an appropriate anhydrous solvent (e.g., DMF, DCM).
-
Activation: Add the coupling reagents. For a carboxylic acid, this may include a carbodiimide (B86325) (e.g., EDC, DCC) and an activator (e.g., NHS, HOBt). For an amine, this may involve activating the acid on the linker first.
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS, TLC).
-
Work-up and Purification: Upon completion, quench the reaction (e.g., with water) and extract the product with an organic solvent. Purify the resulting propargyl-functionalized ligand by flash column chromatography.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reactant Preparation: Dissolve the purified propargyl-functionalized first ligand (1.0 equivalent) and the azide-modified second ligand (e.g., an E3 ligase binder, 1.0-1.2 equivalents) in a suitable solvent mixture (e.g., t-BuOH/water, DMSO).
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution. This typically involves a copper(II) sulfate (B86663) (CuSO4) solution (e.g., 0.1 M in water) and a reducing agent, freshly prepared sodium ascorbate (B8700270) (e.g., 1 M in water). A copper-stabilizing ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA), can be added to improve reaction efficiency and prevent catalyst oxidation.
-
Reaction Initiation: Add the copper sulfate solution to the reactant mixture, followed by the sodium ascorbate solution.
-
Reaction Conditions: Stir the reaction at room temperature. The reaction is typically complete within 1-24 hours. Monitor progress by LC-MS.
-
Purification: Upon completion, purify the final PROTAC conjugate using reverse-phase HPLC (RP-HPLC) to obtain the high-purity product.
Visualizing Key Processes
To further aid in the understanding of the applications of this compound, the following diagrams, generated using the DOT language, illustrate the relevant biological pathway and a typical experimental workflow.
The Ubiquitin-Proteasome System
The following diagram illustrates the ubiquitin-proteasome pathway, which is hijacked by PROTACs to induce targeted protein degradation.
Caption: The Ubiquitin-Proteasome Pathway for targeted protein degradation.
PROTAC Synthesis and Mechanism of Action Workflow
This diagram outlines the general workflow for synthesizing a PROTAC using this compound and its subsequent mechanism of action.
References
The Strategic Imperative of Propargyl-PEG17-methane in PROTAC Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins. These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker. It is this linker, far from being a mere spacer, that critically dictates the efficacy and drug-like properties of the PROTAC. Among the various linker chemotypes, polyethylene (B3416737) glycol (PEG) linkers, such as Propargyl-PEG17-methane, have emerged as a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation. This in-depth technical guide elucidates the multifaceted role of this compound in PROTACs, providing a framework for its application, supported by representative data and experimental protocols.
Core Principles of this compound in PROTACs
This compound is a bifunctional linker characterized by three key components: a propargyl group, a 17-unit polyethylene glycol chain, and a terminal methyl group. Each component imparts specific, advantageous properties to the final PROTAC molecule.
-
Polyethylene Glycol (PEG) Chain (17 units): The core of this linker is the 17-unit PEG chain. PEG is a hydrophilic polymer composed of repeating ethylene (B1197577) glycol units. Its inclusion in a PROTAC linker addresses several key challenges in the development of these large molecules:
-
Enhanced Solubility: PROTACs are often large and lipophilic, leading to poor aqueous solubility. The hydrophilic nature of the PEG chain can significantly improve the overall solubility of the PROTAC, which is crucial for its handling, formulation, and bioavailability.[1][2]
-
Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic chain, the flexibility of the PEG linker can allow the PROTAC to adopt a conformation that shields its polar surface area, facilitating passage across the cell membrane.[1]
-
Optimized Ternary Complex Formation: The length and flexibility of the linker are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[3] The 17-unit length of this specific PEG chain provides a significant span that can be optimal for bridging the distance between the target protein and the E3 ligase, a parameter that must be empirically determined for each target-ligase pair.[4]
-
Reduced Non-specific Binding: The hydrophilic PEG chain can minimize non-specific hydrophobic interactions, potentially reducing off-target effects and toxicity.
-
-
Propargyl Group: This functional group contains a terminal alkyne (-C≡CH). Its primary role is to serve as a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[5] This reaction is highly efficient, specific, and can be performed under mild conditions, making it an ideal method for conjugating the linker to a ligand (either for the POI or the E3 ligase) that has been functionalized with an azide (B81097) group.[5] This modular approach simplifies the synthesis of PROTAC libraries with varying linkers, warheads, or E3 ligase ligands.
-
Methane (Methyl) Group: The terminus of the PEG chain is capped with a methyl group (-CH3). This inert cap prevents unwanted reactions or further polymerization at this end of the linker, ensuring its chemical stability and defined length.
Data Presentation: The Impact of Linker Properties on PROTAC Efficacy
Table 1: Representative Degradation Activity of a Bromodomain-Targeting PROTAC with Varying PEG Linker Lengths
| PROTAC Compound | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| Compound A | PEG4 | 50 | >90 | HeLa |
| Compound B | PEG8 | 15 | >95 | HeLa |
| Compound C | PEG12 | 25 | >90 | HeLa |
| Compound D | PEG20 | 100 | 80 | HeLa |
DC50: Half-maximal degradation concentration; Dmax: Maximum degradation. Data is illustrative and compiled from general principles reported in PROTAC literature.
Table 2: Physicochemical Properties of PROTACs with Different Linker Types
| PROTAC Compound | Linker Type | Molecular Weight (Da) | cLogP |
| PROTAC 1 | Alkyl Chain (10 atoms) | 850 | 5.2 |
| PROTAC 2 | PEG8 | 1100 | 3.5 |
| PROTAC 3 | PEG16 | 1450 | 2.1 |
cLogP: Calculated measure of lipophilicity. Data is illustrative and demonstrates the general trend of PEG linkers on physicochemical properties.
Experimental Protocols
The following are detailed methodologies for key experiments involved in the synthesis and evaluation of a PROTAC utilizing a propargyl-PEG linker.
Protocol 1: Synthesis of a PROTAC via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the final "click chemistry" step to conjugate an azide-functionalized E3 ligase ligand to a POI ligand-linker intermediate bearing the propargyl group.
Materials:
-
POI ligand-Propargyl-PEG17-methane intermediate (1 equivalent)
-
Azide-functionalized E3 ligase ligand (1.1 equivalents)
-
Copper(II) sulfate (B86663) (CuSO4) (0.1 equivalents)
-
Sodium ascorbate (B8700270) (0.2 equivalents)
-
Solvent: 1:1 mixture of tert-butanol (B103910) and water
-
Nitrogen or Argon source
-
Magnetic stirrer and heating plate
Procedure:
-
Dissolve the POI ligand-Propargyl-PEG17-methane intermediate and the azide-functionalized E3 ligase ligand in the tert-butanol/water solvent mixture in a round-bottom flask.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of copper(II) sulfate in water.
-
To the stirring reaction mixture, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Continue stirring the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative High-Performance Liquid Chromatography (HPLC) to yield the final PROTAC.
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol details the method to determine the DC50 and Dmax of a synthesized PROTAC.
Materials:
-
Cancer cell line expressing the protein of interest
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow the cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. Treat the cells with the different concentrations of the PROTAC for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the target protein band to the corresponding loading control band.
-
Plot the normalized protein levels against the logarithm of the PROTAC concentration.
-
Fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in PROTAC action and development.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for the synthesis and evaluation of PROTACs.
References
Propargyl-PEG17-methane: A Technical Guide to its Role as a PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Targeted Protein Degradation
The field of therapeutic intervention is rapidly evolving beyond simple inhibition of protein function. A paradigm-shifting approach, targeted protein degradation (TPD), aims to eliminate disease-causing proteins entirely from the cellular environment. At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal system.
PROTACs consist of three key components: a ligand that binds to a specific protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements. The linker is not merely a spacer but a critical component that influences the stability, solubility, and efficacy of the PROTAC molecule. This guide provides an in-depth technical overview of Propargyl-PEG17-methane, a widely utilized polyethylene (B3416737) glycol (PEG)-based linker in PROTAC development.
Core Mechanism of Action: A Chemical Tool for PROTAC Synthesis
This compound does not possess a direct pharmacological mechanism of action in a biological system. Instead, its "mechanism of action" is rooted in its chemical reactivity, which enables the efficient synthesis of PROTAC molecules. It is a chemical tool that facilitates the assembly of the final therapeutic agent.
The key to its function lies in its structure, which features a terminal alkyne group (the propargyl group) and a 17-unit polyethylene glycol (PEG) chain. The alkyne group is a key participant in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3] This reaction allows for the covalent and stable linkage of this compound to a molecule containing an azide (B81097) group, typically one of the two ligands (either for the POI or the E3 ligase) during PROTAC synthesis.[4][5][6] The PEG chain, being hydrophilic, enhances the solubility and can improve the pharmacokinetic properties of the final PROTAC molecule.[5]
Data Presentation: Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₆H₇₀O₁₇ | [7] |
| Molecular Weight | 774.93 g/mol | [7][] |
| CAS Number | 2169967-47-7 | [7] |
| Class | PEG-based PROTAC Linker | [1][9] |
| Functional Group | Alkyne | [1][3] |
Signaling Pathway Hijacked by PROTACs: The Ubiquitin-Proteasome System
PROTACs synthesized using this compound exert their therapeutic effect by co-opting the ubiquitin-proteasome system (UPS), a fundamental pathway for protein degradation in eukaryotic cells.[10][11] The PROTAC molecule acts as a bridge, bringing a target protein into close proximity with an E3 ubiquitin ligase.[12] This induced proximity facilitates the transfer of ubiquitin, a small regulatory protein, from an E2 conjugating enzyme to the target protein.[11][13] The attachment of a polyubiquitin (B1169507) chain marks the target protein for recognition and subsequent degradation by the 26S proteasome, effectively eliminating it from the cell.[10][11][12]
Experimental Protocols & Workflows
PROTAC Synthesis Workflow via Click Chemistry
The synthesis of a PROTAC using this compound typically involves a convergent approach where the POI ligand and the E3 ligase ligand are independently functionalized with complementary reactive groups (an azide and an alkyne). The this compound provides the alkyne functionality. The final step is the copper-catalyzed "click" reaction to join the two fragments.
Representative Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline for the ligation of an azide-functionalized molecule to this compound (or a molecule already attached to it). The specific conditions may require optimization based on the properties of the substrates.
Materials:
-
Alkyne-containing molecule (e.g., POI ligand linked to this compound)
-
Azide-containing molecule (e.g., azide-functionalized E3 ligase ligand)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand to stabilize Cu(I)
-
Solvent (e.g., DMSO, DMF, or a mixture with water/buffer)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM solution of CuSO₄ in water.
-
Prepare a 200 mM solution of the copper ligand (THPTA or TBTA) in water or DMSO.
-
Prepare a 100 mM solution of sodium ascorbate in water. This solution should be made fresh.
-
Dissolve the alkyne and azide-containing molecules in a suitable solvent (e.g., DMSO).
-
-
Reaction Setup:
-
In a reaction vessel, combine the alkyne-containing molecule (1 equivalent) and the azide-containing molecule (1-1.2 equivalents).
-
Add the copper ligand solution (e.g., THPTA, typically 2 equivalents relative to CuSO₄).
-
Add the CuSO₄ solution (typically 0.1-0.2 equivalents).
-
Add the freshly prepared sodium ascorbate solution (typically 2-5 equivalents relative to CuSO₄) to initiate the reaction.
-
-
Reaction Conditions:
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or TLC.
-
Protect the reaction from light if using photosensitive compounds.
-
-
Purification:
-
Upon completion, the reaction mixture can be diluted with a suitable solvent and purified using standard techniques such as preparative HPLC or flash column chromatography to isolate the final PROTAC molecule.
-
Conclusion
This compound is a valuable tool in the development of PROTACs, a promising new class of therapeutics. Its utility is defined by its chemical properties: an alkyne group that enables efficient and specific "click chemistry" reactions and a PEG chain that can confer favorable physicochemical properties to the final molecule. Understanding the role of such linkers is crucial for the rational design and synthesis of novel protein degraders, ultimately accelerating the development of new medicines for a wide range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. axispharm.com [axispharm.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Figure 1, [The ubiquitin-proteasome pathway. The components...]. - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Click. Screen. Degrade. A Miniaturized D2B Workflow for rapid PROTAC Discovery | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 10. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 11. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 12. portlandpress.com [portlandpress.com]
- 13. researchgate.net [researchgate.net]
The Role of Polyethylene Glycol (PEG) Linkers in PROTAC Design and Targeted Therapy: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction to PROTAC Technology and the Critical Role of Linkers
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] By inducing the formation of a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the poly-ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[5][6] This catalytic mechanism allows for the degradation of multiple protein molecules by a single PROTAC molecule, offering a significant advantage over traditional inhibitors.[2]
The linker component of a PROTAC is far from being a passive spacer; it plays a pivotal role in determining the overall efficacy and drug-like properties of the molecule.[7][8] The linker's length, composition, and attachment points can significantly influence the formation and stability of the ternary complex, as well as the PROTAC's solubility, cell permeability, and pharmacokinetic profile.[4][9] Among the various types of linkers used in PROTAC design, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their favorable physicochemical properties.[7][8]
Physicochemical and Biological Properties of PEG Linkers in PROTACs
PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart a unique combination of hydrophilicity and flexibility.[10] These properties are instrumental in addressing some of the key challenges in PROTAC development, such as poor solubility and limited cell permeability, which often arise from the large and lipophilic nature of these chimeric molecules.[10]
Enhancing Solubility and Modulating Physicochemical Properties
The incorporation of PEG chains is a well-established strategy to improve the aqueous solubility of PROTACs.[10][11] The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, enhancing the molecule's interaction with water. This increased solubility is crucial for both in vitro handling and in vivo administration. Furthermore, the length of the PEG linker can be modulated to fine-tune the overall physicochemical properties of the PROTAC, including its molecular weight, topological polar surface area (TPSA), and lipophilicity (cLogP).[10]
Impact on Cell Permeability
The relationship between PEG linkers and cell permeability is complex. While the increased hydrophilicity from PEGylation can sometimes hinder passive diffusion across the cell membrane, the inherent flexibility of PEG chains can be advantageous.[10] PEG linkers can adopt a more compact, folded conformation in the hydrophobic environment of the cell membrane, effectively shielding their polar surface area and facilitating cell entry.[10] However, an excessive number of PEG units can lead to a decrease in permeability.[10] Therefore, the optimal PEG linker length must be empirically determined for each PROTAC system to strike the right balance between solubility and cell permeability.
Facilitating Ternary Complex Formation and Degradation
The primary role of the linker is to enable the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[7][8] The length and flexibility of the PEG linker are critical in achieving the optimal orientation and proximity of the two proteins for efficient ubiquitin transfer.
-
Linker Length: An optimal linker length is crucial for potent degradation. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex.[7] Conversely, an excessively long linker can result in a less stable complex and may not effectively bring the two proteins into the correct orientation for ubiquitination.[8] This can also lead to an increased "hook effect," where at high concentrations, the PROTAC favors the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) over the productive ternary complex.[8]
-
Flexibility: The flexibility of PEG linkers allows the PROTAC to adopt multiple conformations, increasing the likelihood of achieving a productive ternary complex geometry.[5] This conformational adaptability can be particularly beneficial when dealing with challenging targets or E3 ligases.
The efficiency of PROTAC-mediated degradation is quantified by the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation).[8] As will be detailed in the following section, the length of the PEG linker has a profound impact on these parameters.
Quantitative Impact of PEG Linker Length on PROTAC Efficacy
Systematic variation of the PEG linker length is a common and effective strategy to optimize the degradation potency of a PROTAC. The optimal linker length is highly dependent on the specific target protein and the E3 ligase being recruited. The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the degradation of several key therapeutic targets.
Data Presentation: PEG Linker Length vs. Degradation Efficiency
| Target Protein | E3 Ligase | Linker Composition/Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Estrogen Receptor α (ERα) | VHL | < 12 atoms | No degradation | - | [7] |
| 12 atoms (PEG-like) | - | ~50% (at 10µM) | [12] | ||
| 16 atoms (PEG-like) | - | ~80% (at 10µM) | [12] | ||
| 21 atoms (PEG-like) | 3 | 96 | [7] | ||
| 29 atoms (PEG-like) | 292 | 76 | [7] | ||
| TANK-binding kinase 1 (TBK1) | VHL | < 12 atoms | No degradation | - | [4] |
| 21 atoms (Alkyl/Ether) | 3 | 96 | [4] | ||
| 29 atoms (Alkyl/Ether) | 292 | 76 | [4] | ||
| Bruton's Tyrosine Kinase (BTK) | CRBN | 3 PEG units | 40 | >90 | [5] |
| 4 PEG units | 1 | >95 | [5] | ||
| 5 PEG units | 4 | >95 | [5] | ||
| Bromodomain-containing protein 4 (BRD4) | CRBN | 0 PEG units (Alkyne) | < 500 | - | [4] |
| 1-2 PEG units | > 5000 | - | [4] | ||
| 4-5 PEG units | < 500 | - | [4] | ||
| Androgen Receptor (AR) | CRBN | PEG linker | 0.86 (LNCaP cells) | >95 | [13] |
| PEG linker | 0.76 (VCaP cells) | >95 | [13] |
Note: The specific chemical composition of the linkers can vary between studies, and the number of atoms is an approximation of length. Degradation data is cell-line dependent.
Signaling Pathways in Targeted Therapy with PROTACs
PROTACs are being developed to target a wide range of proteins implicated in various diseases, particularly cancer. By degrading key nodes in oncogenic signaling pathways, PROTACs can effectively shut down the signals that drive tumor growth and survival.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. PROTACs targeting key components of this pathway, such as PI3K and AKT, are in development.
Caption: PROTAC-mediated degradation of AKT in the PI3K/AKT/mTOR signaling pathway.
Wnt Signaling Pathway
The Wnt signaling pathway is crucial for embryonic development and tissue homeostasis, and its dysregulation is implicated in several cancers, particularly colorectal cancer. PROTACs are being explored to target key mediators of this pathway, such as β-catenin.
References
- 1. researchgate.net [researchgate.net]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 10. benchchem.com [benchchem.com]
- 11. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Click Chemistry Using PEGylated Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction to Click Chemistry and PEGylation
Click chemistry refers to a class of biocompatible, highly efficient, and specific chemical reactions.[1][2] Coined by K.B. Sharpless, these reactions are characterized by their modularity, high yields, and the generation of inoffensive byproducts.[2] The most prominent example of a click reaction is the Huisgen 1,3-dipolar cycloaddition of azides and alkynes to form a stable triazole linkage.[3] This reaction can be performed in two main modalities: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1]
PEGylation is the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to molecules, most commonly therapeutic proteins, peptides, and small molecule drugs.[4][5] PEG is a biocompatible, non-toxic, and highly soluble polymer approved by the FDA for use in pharmaceuticals.[4][6] The benefits of PEGylation are numerous and include:
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic volume of the molecule, which can reduce renal clearance and extend its circulation half-life in the body.[4]
-
Reduced Immunogenicity: The PEG chain can shield the attached molecule from the host's immune system, reducing its immunogenic and antigenic effects.[5]
-
Enhanced Stability: PEGylation can protect molecules from enzymatic degradation, leading to increased stability.[5]
-
Increased Solubility: The hydrophilic nature of PEG can significantly improve the solubility of hydrophobic drugs.[6]
The combination of click chemistry and PEGylated reagents provides a powerful and versatile platform for bioconjugation, enabling the precise and efficient modification of a wide range of molecules for applications in drug delivery, diagnostics, and materials science.[2]
Core Concepts and Reaction Mechanisms
The foundation of click chemistry in this context lies in the reaction between an azide (B81097) (-N₃) and an alkyne (-C≡CH or a cyclic variant). This reaction forms a stable triazole ring, covalently linking the two molecules.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective process that exclusively forms the 1,4-disubstituted triazole isomer.[7][8] It requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[7][8] The use of a copper catalyst significantly accelerates the reaction rate.[8] However, the potential cytotoxicity of copper can be a concern for in vivo applications.[8]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), as the alkyne component.[7][8] The high ring strain of the cyclooctyne provides the driving force for the reaction to proceed efficiently without the need for a catalyst.[8] This bioorthogonality makes SPAAC particularly suitable for applications in living systems where copper toxicity is a concern.[8] However, SPAAC reactions are generally slower than CuAAC reactions.[9]
Data Presentation: Quantitative Comparison of Click Chemistry Reactions
The choice between CuAAC and SPAAC, and the specific reagents used, depends on factors such as the desired reaction speed, biocompatibility requirements, and the nature of the molecules being conjugated. The following tables summarize key quantitative data to facilitate this decision-making process.
Table 1: Comparison of CuAAC and SPAAC Reaction Parameters
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I), typically from CuSO₄ + Sodium Ascorbate[8] | None required[8] |
| Alkyne Reactant | Terminal Alkyne | Strained Cyclooctyne (e.g., DBCO, BCN)[8] |
| Typical Reaction Time | Minutes to a few hours[8] | Several hours to overnight[8] |
| Reaction Rate (k₂) (M⁻¹s⁻¹) | Fast (≈ 10 to 10⁴)[8] | Moderate (≈ 0.28 - 0.34 for DBCO), approximately 100-fold slower than CuAAC[8][9] |
| Typical Yield | High to quantitative (>95%)[8] | Generally high, but can be substrate-dependent |
| Regioselectivity | Highly regioselective (1,4-disubstituted triazole)[8] | Not regioselective (mixture of regioisomers)[8] |
| Biocompatibility | Limited for in vivo applications due to copper cytotoxicity[8] | Highly biocompatible, suitable for in vivo and live-cell applications[8] |
Table 2: Second-Order Rate Constants for SPAAC Reactions with Different Cyclooctynes
| Cyclooctyne | Azide Reactant | Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent |
| DBCO | Benzyl azide | 0.24 | CH₃CN:H₂O (3:1) |
| BCN | Benzyl azide | ~0.06 - 0.1 | Various |
| DIBO | Benzyl azide | ~0.3 - 0.7 | Various |
Note: Reaction rates can vary depending on the specific derivatives of the cyclooctyne and azide, solvent, and temperature.[10] Generally, DBCO exhibits faster reaction kinetics compared to BCN due to its greater ring strain.[7]
Table 3: Impact of PEG Molecular Weight on Bioconjugation
| PEG Molecular Weight | Effect on Reaction Kinetics | Effect on Purification | Effect on Pharmacokinetics |
| Low (< 5 kDa) | Generally faster due to less steric hindrance. | Easier separation of PEGylated product from unreacted protein/peptide.[11] | Shorter circulation half-life compared to higher MW PEGs.[12] |
| Medium (5 - 20 kDa) | May experience slightly slower kinetics due to increased steric hindrance. | Separation can be more challenging, often requiring a combination of chromatography techniques.[11][13] | Significant increase in circulation half-life.[12] |
| High (> 20 kDa) | Can lead to slower reaction rates and lower yields due to significant steric hindrance. | Difficult to separate species with small differences in PEGylation state by size-exclusion chromatography.[11] | Longest circulation half-life, but may lead to reduced biological activity.[6] |
Experimental Protocols
The following are detailed methodologies for key experiments in click chemistry using PEGylated reagents.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Protein
This protocol describes the PEGylation of a protein containing an azide or alkyne functionality.
Materials:
-
Azide or alkyne-functionalized protein
-
Alkyne-PEG or Azide-PEG reagent
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)
-
Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 50 mM in DMSO/water)
-
Aminoguanidine (B1677879) hydrochloride solution (e.g., 100 mM in water)
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Purification column (e.g., size-exclusion or ion-exchange chromatography)[13]
Procedure:
-
Protein Preparation: Dissolve the azide or alkyne-functionalized protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Reagent Preparation:
-
Prepare a stock solution of the Alkyne-PEG or Azide-PEG reagent in a suitable solvent (e.g., water or DMSO) at a concentration of 10-20 mM.
-
Prepare fresh solutions of sodium ascorbate.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the protein solution with the PEG reagent. A molar excess of the PEG reagent (e.g., 5-20 fold) is typically used.
-
Add the THPTA ligand to the reaction mixture. The final concentration of the ligand should be in a 5:1 molar ratio to the copper sulfate.
-
Add the CuSO₄ solution to the reaction mixture. The final copper concentration is typically in the range of 50-250 µM.[14]
-
Add aminoguanidine to a final concentration of 5 mM to scavenge reactive oxygen species.[14]
-
-
Initiation of Reaction: Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.[15]
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours or overnight at 4°C. The reaction progress can be monitored by SDS-PAGE or LC-MS.
-
Purification: Purify the PEGylated protein from unreacted PEG reagent and catalyst using an appropriate chromatography technique such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[13]
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of a Peptide
This protocol outlines the copper-free PEGylation of a peptide functionalized with an azide group using a DBCO-PEG reagent.
Materials:
-
Azide-functionalized peptide
-
DBCO-PEG-NHS ester (or other DBCO-functionalized PEG)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF
-
Purification system (e.g., reversed-phase high-performance liquid chromatography (RP-HPLC))
Procedure:
-
Peptide and Reagent Preparation:
-
Dissolve the azide-functionalized peptide in the reaction buffer to a desired concentration.
-
Prepare a stock solution of the DBCO-PEG reagent in anhydrous DMSO or DMF.
-
-
Reaction Setup: Add the DBCO-PEG stock solution to the peptide solution. A slight molar excess of the DBCO-PEG reagent (e.g., 1.5-3 equivalents) is typically used. The final concentration of the organic solvent should be kept low (e.g., <10%) to avoid peptide precipitation.
-
Incubation: Incubate the reaction mixture at room temperature for 4-12 hours or overnight at 4°C.[10] The reaction can be monitored by LC-MS.
-
Purification: Purify the PEGylated peptide by RP-HPLC to remove unreacted starting materials and byproducts.
Protocol 3: Functionalization of a Small Molecule with a PEGylated Reagent
This protocol describes the functionalization of a small molecule containing a primary amine with a DBCO-PEG-NHS ester, followed by a click reaction with an azide-containing molecule.
Materials:
-
Amine-containing small molecule
-
DBCO-PEG-NHS ester
-
Azide-containing molecule
-
Amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., silica (B1680970) gel chromatography or preparative HPLC)
Procedure:
Part 1: DBCO Functionalization
-
Small Molecule Preparation: Dissolve the amine-containing small molecule in an amine-free buffer.
-
NHS Ester Reaction: Add a solution of DBCO-PEG-NHS ester in DMSO or DMF to the small molecule solution. A molar excess of the NHS ester is typically used.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours.
-
Quenching: Quench the reaction by adding the quenching solution.
-
Purification: Purify the DBCO-functionalized small molecule to remove unreacted NHS ester and other byproducts.
Part 2: Click Reaction
-
Reaction Setup: Dissolve the purified DBCO-functionalized small molecule and the azide-containing molecule in a suitable solvent.
-
Incubation: Incubate the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.
-
Purification: Purify the final PEGylated small molecule conjugate using an appropriate chromatographic method.
Mandatory Visualizations
General Experimental Workflow for Click Chemistry PEGylation
Decision Tree for Selecting a Click Chemistry Approach
Troubleshooting Low Yields in SPAAC Reactions
Conclusion
Click chemistry with PEGylated reagents offers a robust and versatile strategy for the modification of a wide array of molecules. The choice between CuAAC and SPAAC depends on the specific requirements of the application, with CuAAC providing faster kinetics and SPAAC offering superior biocompatibility. By carefully selecting the appropriate PEGylated reagents and optimizing reaction conditions, researchers can leverage the power of click chemistry to develop novel therapeutics, advanced diagnostics, and innovative biomaterials. This guide provides a foundational understanding and practical protocols to aid scientists and drug development professionals in successfully implementing these powerful techniques in their research.
References
- 1. Site-specific protein labeling using PRIME and chelation-assisted click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. labinsights.nl [labinsights.nl]
- 3. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. PEGylation of Small Molecule Drugs | Biopharma PEG [biochempeg.com]
- 7. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Propargyl-PEG17-methane: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Propargyl-PEG17-methane, a heterobifunctional linker critical in the development of targeted protein degraders, particularly Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical and physical properties, provides detailed experimental protocols for its use in synthesis, and illustrates its role in relevant biological pathways and experimental workflows.
Core Molecular Data
This compound is a polyethylene (B3416737) glycol (PEG)-based linker featuring a terminal propargyl group and a methoxy-capped polyethylene glycol chain. The propargyl group provides a reactive alkyne handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, a highly efficient and specific bioconjugation method. The PEG chain, consisting of 17 ethylene (B1197577) glycol units, imparts hydrophilicity, which can enhance the solubility and bioavailability of the resulting conjugate.
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C36H70O17 | [1][2][3] |
| Molecular Weight | 774.93 g/mol | [1][2][3] |
| Appearance | White to off-white solid or viscous oil | General knowledge |
| Purity | Typically ≥95% | General knowledge from supplier data |
| Solubility | Soluble in water, ethanol, DMF, DMSO, and chlorinated solvents.[4] Insoluble in aliphatic hydrocarbons like hexane. | [4] |
| Storage | Store at -20°C for long-term stability. | [5] |
Experimental Protocols
The primary application of this compound is in the synthesis of PROTACs and other targeted bioconjugates via the CuAAC reaction. The following section provides a detailed, two-step protocol for the synthesis of a PROTAC using this linker. This protocol is adapted from established procedures for similar PEG-based linkers.[6]
Step 1: Amide Coupling of this compound to a Ligand
This initial step involves the formation of an amide bond between the methoxy-PEG17-propargyl moiety and a ligand containing a carboxylic acid or an amine. For this example, we will assume the synthesis starts from a precursor that needs to be functionalized with the propargyl-PEG17 chain, for instance, by coupling a commercially available amine-reactive Propargyl-PEG17-NHS ester with an amine-containing ligand. A more general approach involves coupling a Propargyl-PEG17-acid with an amine-containing ligand.
Materials:
-
Ligand 1 (containing a primary or secondary amine)
-
Propargyl-PEG17-acid
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous solvent: DMF (N,N-Dimethylformamide)
-
Reaction vessel (e.g., round-bottom flask) with magnetic stirrer
-
Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator, flash chromatography system or preparative HPLC)
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve Ligand 1 (1.0 equivalent) and Propargyl-PEG17-acid (1.1 equivalents) in anhydrous DMF.
-
To the stirred solution, add HATU (1.2 equivalents) and HOBt (1.2 equivalents).
-
Slowly add DIPEA (2.0 equivalents) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the alkyne-functionalized intermediate.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This step conjugates the alkyne-functionalized intermediate from Step 1 with a second ligand containing an azide (B81097) group.
Materials:
-
Alkyne-functionalized intermediate (from Step 1)
-
Azide-modified Ligand 2
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate (B8700270)
-
Ligand (optional but recommended for biological applications): TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) for aqueous conditions.[7]
-
Solvent system (e.g., a mixture of t-BuOH/water or DMSO/water)
-
Reaction vessel with magnetic stirrer
-
Standard workup and purification equipment
Procedure:
-
In a reaction vessel, dissolve the alkyne-functionalized intermediate (1.0 equivalent) and the azide-modified Ligand 2 (1.1 equivalents) in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of CuSO4 (0.1 equivalents) and, if used, the ligand (e.g., TBTA, 0.1 equivalents) in the reaction solvent.
-
Add the copper/ligand solution to the reaction mixture containing the alkyne and azide.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (0.5 equivalents) in water.
-
Stir the reaction at room temperature for 2-8 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC compound by preparative HPLC to yield the pure product.
Signaling Pathways and Experimental Workflows
This compound is instrumental in the synthesis of PROTACs that can target a wide array of proteins involved in various signaling pathways implicated in diseases such as cancer. A prominent example is the targeting of oncogenic proteins like KRAS, which plays a crucial role in the MAPK/ERK signaling pathway.[8][9]
PROTAC Mechanism of Action
The fundamental mechanism of a PROTAC involves hijacking the cell's ubiquitin-proteasome system to induce the degradation of a target protein.[5][10][11]
References
- 1. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. labinsights.nl [labinsights.nl]
- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Design, synthesis and biological evaluation of KRASG12C-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biopharma.co.uk [biopharma.co.uk]
- 11. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
Propargyl-PEG17-methane: A Technical Guide for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG17-methane (CAS Number 2169967-47-7) is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) derivative that has emerged as a critical tool in the field of targeted protein degradation and bioconjugation. As a heterobifunctional linker, it possesses a terminal propargyl group and a methoxy-capped polyethylene glycol chain composed of 17 ethylene (B1197577) glycol units. This unique structure makes it an invaluable component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and other advanced therapeutic modalities. This in-depth technical guide provides a comprehensive overview of the core attributes, experimental applications, and underlying mechanisms related to this compound, designed to empower researchers in their drug discovery and development endeavors.
The propargyl group serves as a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," enabling the efficient and specific conjugation to azide-modified molecules.[1][2] The extended PEG17 chain imparts favorable physicochemical properties, including enhanced aqueous solubility, improved pharmacokinetic profiles, and reduced immunogenicity of the resulting conjugates.[3][4]
Physicochemical and Technical Data
A thorough understanding of the physicochemical properties of this compound is paramount for its effective application in experimental settings. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 2169967-47-7 | [2] |
| Molecular Formula | C₃₆H₇₀O₁₇ | [2] |
| Molecular Weight | 774.93 g/mol | [2] |
| Appearance | White to off-white solid or waxy solid | General knowledge |
| Solubility | Soluble in water, DMSO, DMF, dichloromethane. Sparingly soluble in alcohols. | General knowledge based on PEG properties |
| Storage | Store at -20°C for long-term stability. | General knowledge based on PEG properties |
Core Applications and Mechanisms
This compound is predominantly utilized as a linker in the construction of PROTACs. PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[2] The linker element is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[5][6]
The extended PEG17 chain of this compound offers several advantages in PROTAC design:
-
Optimal Length: The length of the linker is crucial for inducing a productive ternary complex. While the optimal length is target-dependent, longer PEG chains can provide the necessary flexibility and distance to bring the target protein and E3 ligase into proximity for efficient ubiquitination.[6]
-
Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of the often large and hydrophobic PROTAC molecules, which is critical for their biological activity and formulation.[3][4]
-
Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic moiety, the flexibility of PEG linkers can aid in cellular uptake by allowing the PROTAC to adopt conformations that shield its polar surface area.
-
Favorable Pharmacokinetics: PEGylation is a well-established strategy to increase the in vivo half-life of therapeutics by reducing renal clearance and protecting against metabolic degradation.[3]
PROTAC-Mediated Protein Degradation Pathway
The mechanism of action for a PROTAC synthesized with this compound is depicted in the following signaling pathway diagram. The PROTAC, consisting of a target protein-binding ligand and an E3 ligase-binding ligand connected by the PEG linker, facilitates the formation of a ternary complex. This proximity enables the E3 ligase to polyubiquitinate the target protein, marking it for degradation by the 26S proteasome.
Experimental Protocols
The following sections provide detailed methodologies for the key experimental steps involving this compound in the synthesis of a PROTAC.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for PROTAC Synthesis
This protocol describes the conjugation of an azide-functionalized E3 ligase ligand to an alkyne-functionalized target protein ligand, where the alkyne is introduced via this compound.
Materials:
-
Azide-functionalized E3 ligase ligand (e.g., Pomalidomide-azide)
-
This compound
-
Target protein ligand with a suitable functional group for amide coupling (e.g., a carboxylic acid)
-
Coupling reagents (e.g., HATU, DIPEA)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvents: Dimethylformamide (DMF), t-butanol, water
-
Purification supplies: Preparative HPLC system with a C18 column
Procedure:
-
Synthesis of the Alkyne-Functionalized Target Protein Ligand:
-
Dissolve the target protein ligand (1 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the alkyne-functionalized target protein ligand.
-
-
CuAAC Reaction:
-
Dissolve the alkyne-functionalized target protein ligand (1 equivalent) and the azide-functionalized E3 ligase ligand (1.1 equivalents) in a mixture of t-butanol and water (1:1).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 equivalents) in water.
-
In another vial, prepare a solution of CuSO₄ (0.1 equivalents) and THPTA (0.2 equivalents) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄/THPTA solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification of the Final PROTAC:
-
Purify the crude PROTAC using preparative reverse-phase HPLC with a water/acetonitrile gradient containing 0.1% formic acid or trifluoroacetic acid.
-
Collect the fractions containing the desired product and lyophilize to obtain the pure PROTAC.
-
Experimental Workflow for PROTAC Synthesis and Characterization
The overall workflow for synthesizing and characterizing a PROTAC using this compound is illustrated below.
Conclusion
This compound is a versatile and enabling chemical tool for the development of advanced therapeutics, particularly in the realm of targeted protein degradation. Its well-defined structure, featuring a reactive propargyl group and a beneficial PEG17 chain, provides researchers with a reliable building block for constructing complex and effective PROTACs. The strategic use of this linker can lead to PROTACs with enhanced solubility, optimized cellular activity, and improved pharmacokinetic properties. This technical guide serves as a foundational resource for scientists and researchers, providing the necessary data and protocols to effectively integrate this compound into their drug discovery workflows. As the field of targeted protein degradation continues to evolve, the rational design of linkers using well-characterized reagents like this compound will remain a cornerstone of innovation.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Propargyl-PEG17-methane in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins associated with various diseases.[1][2][3] A PROTAC molecule is a heterobifunctional entity composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2][3] The linker is a critical component that significantly influences the efficacy, solubility, and pharmacokinetic properties of the PROTAC.[4][]
Propargyl-PEG17-methane is a high-purity, long-chain polyethylene (B3416737) glycol (PEG)-based linker designed for PROTAC synthesis. Its key features include a terminal propargyl (alkyne) group and a 17-unit PEG chain. The propargyl group enables covalent linkage to an azide-functionalized molecule via a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction.[][7] The hydrophilic PEG chain enhances the solubility and cell permeability of the PROTAC molecule, which can improve its overall performance.[8][9] The extended length of the PEG17 chain provides significant flexibility, which can be crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[4][]
These application notes provide a comprehensive guide to the use of this compound in the synthesis and evaluation of PROTACs.
Data Presentation
The length of the PEG linker in a PROTAC is a critical parameter that must be optimized to achieve maximal degradation of the target protein. The following table summarizes the impact of linker length on the degradation efficiency (DC50 and Dmax) of PROTACs targeting Bruton's tyrosine kinase (BTK). While specific data for a PEG17 linker is not available, the trend observed with varying PEG lengths underscores the importance of linker optimization.
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| NC-1 | PEG-based | 2.2 | 97 |
| IR-1 | PEG-based | 15 | >95 |
| IR-2 | PEG-based | 5.6 | >95 |
| RC-3 | PEG-based | 7.9 | >95 |
Data is illustrative and compiled from a study on BTK-targeting PROTACs.[10] DC50 and Dmax values are cell-line dependent.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for the synthesis and evaluation of a PROTAC synthesized using this compound.
References
- 1. biopharma.co.uk [biopharma.co.uk]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 7. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00199G [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 10. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Propargyl-PEG17-methane for Protein and Peptide Labeling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG17-methane is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) linker containing a terminal propargyl group and a methoxy-capped terminus. This heterobifunctional reagent is a valuable tool for the site-specific modification of proteins, peptides, and other biomolecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The propargyl group provides a reactive handle for covalent attachment to azide-modified targets, while the 17-unit PEG chain imparts increased hydrophilicity, reduced immunogenicity, and improved pharmacokinetic properties to the resulting bioconjugate.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in protein and peptide labeling.
Chemical Properties
| Property | Value | Reference |
| Chemical Name | 2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-Heptadecaoxatripentacont-52-yne | [4] |
| Molecular Formula | C₃₆H₇₀O₁₇ | [5] |
| Molecular Weight | 774.93 g/mol | [5] |
| Solubility | Soluble in water and most organic solvents. The hydrophilic PEG chain enhances aqueous solubility.[1][2] | |
| Reactive Group | Terminal Alkyne (Propargyl) | [4][5] |
Applications
The primary application of this compound is in the PEGylation of biomolecules. PEGylation is a well-established strategy to enhance the therapeutic properties of proteins and peptides by:
-
Increasing Hydrodynamic Size: This leads to reduced renal clearance and a longer circulating half-life in vivo.[1][3]
-
Masking Immunogenic Epitopes: The PEG chain can shield the biomolecule from the host's immune system, reducing immunogenicity.[3]
-
Improving Solubility and Stability: The hydrophilic nature of the PEG linker can prevent aggregation and increase the stability of the conjugated biomolecule.[1][3]
This compound is particularly suited for applications requiring a long, flexible, and hydrophilic spacer. Its most common application is in the field of Proteolysis Targeting Chimeras (PROTACs), where it serves as a linker to connect a target-binding ligand and an E3 ligase ligand.[5]
Experimental Protocols
The following protocols are generalized for the labeling of azide-modified proteins and peptides with this compound via CuAAC. Optimization of reaction conditions (e.g., reagent concentrations, reaction time, and temperature) is recommended for each specific application.
Protocol 1: Labeling of an Azide-Modified Protein
This protocol describes the general procedure for conjugating this compound to a protein that has been functionalized with an azide (B81097) group (e.g., through the incorporation of an unnatural amino acid like azidohomoalanine).
Materials:
-
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). Note: Avoid buffers containing chelating agents like EDTA, as they can inhibit the copper catalyst.
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate (B8700270)
-
Degassed buffers
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Prepare Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in degassed, anhydrous DMSO or DMF.
-
Copper(II) sulfate: Prepare a 20 mM stock solution in deionized water.
-
THPTA: Prepare a 100 mM stock solution in deionized water.
-
Sodium ascorbate: Prepare a 100 mM stock solution in deionized water. Note: This solution should be prepared fresh immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein (e.g., to a final concentration of 1-10 mg/mL) with this compound. A molar excess of the PEG reagent (e.g., 10-50 fold) over the protein is typically used to drive the reaction to completion.
-
In a separate tube, prepare the copper catalyst solution by mixing CuSO₄ and THPTA in a 1:5 molar ratio.
-
Add the copper/THPTA solution to the protein/PEG mixture to a final copper concentration of 0.1-1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation, which may be beneficial for sensitive proteins.
-
-
Purification:
-
Remove unreacted this compound and catalyst components from the PEGylated protein using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
-
-
Analysis:
-
Confirm successful conjugation and assess the degree of PEGylation using SDS-PAGE (a shift in molecular weight will be observed), mass spectrometry, or HPLC.
-
Protocol 2: Labeling of an Azide-Modified Peptide
This protocol is adapted for smaller biomolecules like peptides.
Materials:
-
Azide-modified peptide
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or THPTA
-
Sodium ascorbate
-
Reaction solvent (e.g., a mixture of water and a water-miscible organic solvent like DMSO or t-butanol)
-
Purification system (e.g., reversed-phase HPLC)
Procedure:
-
Prepare Stock Solutions: As described in Protocol 1. TBTA is often used for reactions in mixed aqueous/organic solvents.
-
Reaction Setup:
-
Dissolve the azide-modified peptide and this compound in the reaction solvent. A 1.5 to 5-fold molar excess of the PEG reagent is typically sufficient.
-
Add the copper catalyst (pre-mixed CuSO₄ and ligand) to a final concentration of approximately 0.1 mM.
-
Add sodium ascorbate to a final concentration of 1 mM to initiate the reaction.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours with gentle stirring or agitation.
-
-
Purification:
-
Purify the PEGylated peptide using reversed-phase HPLC.
-
-
Analysis:
-
Characterize the purified product by mass spectrometry to confirm the expected molecular weight of the PEGylated peptide.
-
Quantitative Data and Optimization
The efficiency of the CuAAC reaction can be influenced by several factors. The following table summarizes key parameters and their typical ranges for optimization.
| Parameter | Typical Range | Notes |
| Molar Ratio (PEG:Biomolecule) | 5 - 50 fold excess | Higher excess can increase labeling efficiency but may complicate purification. |
| Copper(I) Catalyst Concentration | 0.1 - 1 mM | Higher concentrations can accelerate the reaction but may also increase protein damage. |
| Ligand:Copper Ratio | 5:1 | The ligand stabilizes the Cu(I) oxidation state and protects the biomolecule. |
| Reducing Agent Concentration | 1 - 5 mM | A 10-20 fold excess over copper is common. Freshly prepared sodium ascorbate is crucial. |
| pH | 7.0 - 8.0 | Optimal for most CuAAC reactions with biomolecules. |
| Reaction Time | 1 - 4 hours | Can be extended (overnight at 4°C) for sensitive proteins or lower reactant concentrations. |
| Temperature | 4°C - Room Temperature | Lower temperatures can be used to minimize potential protein degradation. |
Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Experimental Workflow for Protein Labeling
References
- 1. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 2. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. This compound | CAS#:146185-77-5 | Chemsrc [chemsrc.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has emerged as a powerful and versatile tool for bioconjugation and drug development.[1][2] This reaction facilitates the efficient and specific formation of a stable triazole linkage between an azide (B81097) and a terminal alkyne.[2] When combined with polyethylene (B3416737) glycol (PEG) linkers, CuAAC offers a robust strategy to improve the pharmacokinetic and pharmacological properties of therapeutic molecules. PEGylation, the process of covalently attaching PEG chains, can enhance solubility, reduce immunogenicity, and prolong circulation half-life.[3]
These application notes provide a detailed overview and experimental protocols for performing CuAAC reactions with PEG linkers, aimed at researchers and professionals in the field of drug development.
Reaction Mechanism and Experimental Workflow
The CuAAC reaction proceeds via a copper(I)-catalyzed mechanism to regioselectively form the 1,4-disubstituted triazole product. A typical experimental workflow involves the preparation of reactants, the click reaction itself, followed by purification and characterization of the PEGylated conjugate.
References
Applications of Propargyl-PEG17-methane in Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG17-methane is a versatile, heterobifunctional linker molecule that is increasingly utilized in advanced drug delivery systems. Its unique structure, featuring a terminal propargyl (alkyne) group and a 17-unit polyethylene (B3416737) glycol (PEG) chain with a terminal methyl ether, offers a powerful combination of functionalities. The propargyl group serves as a reactive handle for highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions. The hydrophilic PEG chain enhances the aqueous solubility, stability, and pharmacokinetic profile of the resulting drug conjugates, mitigating issues such as aggregation and rapid clearance.[1]
These properties make this compound an ideal linker for the construction of sophisticated drug delivery vehicles, most notably Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
I. Application in Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to selectively eliminate target proteins of interest (POIs). A PROTAC consists of a ligand that binds to the POI and another ligand that recruits an E3 ubiquitin ligase, joined by a chemical linker.[2][3] The linker is a critical determinant of PROTAC efficacy, influencing the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) which is essential for ubiquitination and subsequent proteasomal degradation of the target protein.
The this compound linker provides the necessary length and flexibility to facilitate the optimal orientation of the POI and E3 ligase for efficient ternary complex formation. Its hydrophilic nature helps to overcome the often-poor solubility of the complex PROTAC molecule.[2]
Signaling Pathway
Caption: Mechanism of PROTAC-mediated protein degradation.
Quantitative Data
Disclaimer: The following data is representative of PROTACs utilizing PEG linkers of similar length to this compound and is intended for illustrative purposes. Actual performance of a PROTAC with a PEG17 linker will be target and ligand-dependent.
| PROTAC Target | Linker Composition (Illustrative) | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| BTK | PEG-based | 2.2 | 97 | Mino | [4] |
| ERα | 16-atom PEG-like linker | - | >90 | MCF7 | [5] |
| TBK1 | 21-atom PEG-like linker | 3 | 96 | - | [5] |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of protein degradation.
Experimental Protocols
1. Synthesis of a PROTAC using this compound via CuAAC
This protocol describes a general two-step synthesis involving an initial amide coupling of a ligand to an azide-functionalized molecule, followed by a CuAAC "click" reaction with this compound and the second ligand.
Caption: General workflow for PROTAC synthesis using CuAAC.
Materials:
-
Ligand 1 with a reactive amine or carboxylic acid group.
-
Ligand 2 with a reactive azide (B81097) group.
-
This compound.
-
Copper(II) sulfate (B86663) (CuSO4).
-
Sodium ascorbate (B8700270).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, for aqueous conditions).
-
Solvents: Dimethylformamide (DMF), t-Butanol/Water.
-
Purification system (e.g., preparative HPLC).
-
Analytical instruments (e.g., LC-MS, NMR).
Procedure:
-
Preparation of Ligand 1-Propargyl-PEG17-methane Conjugate:
-
If Ligand 1 has a carboxylic acid, it can be activated (e.g., as an NHS ester) and reacted with an amino-functionalized version of this compound. Conversely, if Ligand 1 has an amine, it can be reacted with an acid-functionalized this compound using standard amide coupling reagents (e.g., HATU, DIPEA) in an anhydrous solvent like DMF.
-
Monitor the reaction by LC-MS until completion.
-
Purify the resulting conjugate by preparative HPLC.
-
-
CuAAC Reaction:
-
Dissolve the purified Ligand 1-Propargyl-PEG17-methane conjugate (1.0 eq) and the azide-functionalized Ligand 2 (1.1 eq) in a suitable solvent mixture (e.g., t-BuOH/H2O).
-
Add CuSO4 (0.1 eq) followed by sodium ascorbate (0.5 eq) to initiate the reaction. If performing the reaction in a biological context or with sensitive molecules, a copper ligand like THPTA can be pre-mixed with CuSO4.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS.
-
Upon completion, the reaction mixture can be diluted and purified by preparative HPLC to yield the final PROTAC molecule.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC using LC-MS and NMR.
-
2. Western Blotting for Protein Degradation
This protocol is used to quantify the ability of the synthesized PROTAC to induce the degradation of the target protein in cells.
Materials:
-
Cell line expressing the target protein.
-
Synthesized PROTAC.
-
Cell culture medium and supplements.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop it using a chemiluminescent substrate.
-
-
Data Analysis:
-
Image the blot and quantify the band intensities.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the dose-response curve to determine the DC50 and Dmax values.
-
II. Application in Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker plays a crucial role in the stability and efficacy of an ADC. This compound can be incorporated into ADC design, leveraging click chemistry for the precise attachment of a drug payload to an antibody. The PEG component can improve the solubility and pharmacokinetic properties of the ADC, potentially allowing for a higher drug-to-antibody ratio (DAR) without significant aggregation.[1]
Experimental Workflow
References
Application Notes and Protocols for PEGylation of Biologics using Propargyl-PEG17-methane
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a biologic, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and antibody fragments. This modification can lead to an increased serum half-life, enhanced stability, reduced immunogenicity, and improved solubility.[1] This document provides detailed application notes and protocols for the site-specific PEGylation of biologics using Propargyl-PEG17-methane, a click chemistry reagent.
The use of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allows for a highly efficient and specific conjugation of this compound to a biologic that has been pre-functionalized with an azide (B81097) group.[2][3] This site-specific approach is advantageous over random PEGylation methods, which can lead to heterogeneous products with reduced biological activity.[1]
This document will use the PEGylation of a Trastuzumab (Herceptin®) Fragment antigen-binding (Fab) fragment as a model system. Trastuzumab is a monoclonal antibody that targets the HER2 receptor, a key player in the signaling pathways of certain cancers.[4] PEGylation of its Fab fragment aims to improve its therapeutic profile.[5]
Experimental Protocols
Part 1: Site-Specific Introduction of an Azide Group onto the Biologic
For the click chemistry reaction with this compound to occur, the target biologic must first be modified to present an azide group at a specific site. One robust and highly specific method for this is Sortase-mediated ligation (SML).[6] This enzymatic method utilizes the transpeptidase Sortase A to ligate a short peptide containing an azide group to a specific recognition motif engineered into the protein of interest.[7]
Materials:
-
Trastuzumab Fab fragment with a C-terminal LPETG recognition motif and a His6 tag (Fab-LPETG-His6)
-
Sortase A (SrtA) pentamutant (for enhanced activity)[6]
-
Azide-containing peptide with an N-terminal oligoglycine sequence (e.g., (Gly)3-Lys(N3)-NH2)
-
SML Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, pH 7.5
-
Ni-NTA affinity chromatography column
-
Dialysis tubing (10 kDa MWCO)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Protein Expression and Purification: Express the Fab-LPETG-His6 in a suitable expression system (e.g., E. coli or mammalian cells) and purify using standard chromatography techniques.
-
Prepare the Ligation Reaction: In a microcentrifuge tube, combine the following components:
-
Purified Fab-LPETG-His6 to a final concentration of 50 µM.
-
Azide-containing peptide to a final concentration of 250 µM (5-fold molar excess).
-
Sortase A to a final concentration of 5 µM (10 mol% of the Fab fragment).
-
Adjust the final volume with SML Buffer.
-
-
Incubation: Incubate the reaction mixture at room temperature (25°C) for 4 hours with gentle agitation.
-
Purification of the Azide-Modified Fab:
-
Load the reaction mixture onto a Ni-NTA column to capture the unreacted Fab-LPETG-His6 and the His-tagged Sortase A.
-
Collect the flow-through, which contains the azide-modified Fab fragment (Fab-LPETG-(Gly)3-Lys(N3)).
-
To remove the excess azide-peptide and buffer components, perform dialysis against PBS at 4°C overnight.
-
-
Characterization: Confirm the successful modification and purity of the azide-modified Fab (Fab-N3) using SDS-PAGE and mass spectrometry.
Part 2: PEGylation of the Azide-Modified Biologic via CuAAC
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate this compound to the azide-modified Fab fragment (Fab-N3).
Materials:
-
Azide-modified Trastuzumab Fab fragment (Fab-N3) in PBS
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Sodium ascorbate (B8700270)
-
Reaction Buffer: PBS, pH 7.4
-
Size-exclusion chromatography (SEC) column
-
Amicon Ultra centrifugal filter units (30 kDa MWCO)
Protocol:
-
Prepare Stock Solutions:
-
This compound: 10 mM in DMSO.
-
CuSO4: 50 mM in deionized water.
-
THPTA: 50 mM in deionized water.
-
Sodium Ascorbate: 100 mM in deionized water (prepare fresh).
-
-
Set up the CuAAC Reaction: In a microcentrifuge tube, combine the following in order:
-
Fab-N3 to a final concentration of 20 µM in Reaction Buffer.
-
This compound to a final concentration of 100 µM (5-fold molar excess).
-
Premix CuSO4 and THPTA in a 1:5 molar ratio and add to the reaction to a final CuSO4 concentration of 1 mM.
-
Add freshly prepared sodium ascorbate to a final concentration of 5 mM to initiate the reaction.
-
-
Incubation: Incubate the reaction at room temperature for 2 hours with gentle mixing.
-
Purification of the PEGylated Fab:
-
Concentrate the reaction mixture and exchange the buffer to PBS using an Amicon Ultra centrifugal filter unit to remove excess reagents.
-
For final purification and to separate the PEGylated Fab from any unreacted Fab-N3, perform size-exclusion chromatography (SEC). The PEGylated protein will elute earlier than the non-PEGylated form due to its larger hydrodynamic radius.
-
-
Characterization: Analyze the purified PEGylated Fab (Fab-PEG17) by SDS-PAGE, which will show a shift in molecular weight. Confirm the identity and purity of the final product by mass spectrometry and reverse-phase HPLC.[8]
Data Presentation
The following tables summarize representative quantitative data from the characterization of a PEGylated Trastuzumab Fab fragment.
Table 1: Mass Spectrometry Analysis of Trastuzumab Fab PEGylation
| Sample | Theoretical Mass (Da) | Observed Mass (Da) | Mass Difference (Da) |
| Trastuzumab Fab | ~47,500 | 47,502 | - |
| This compound | 774.93 | - | - |
| PEGylated Trastuzumab Fab | ~48,275 | 48,278 | ~776 |
Note: The observed mass difference corresponds to the addition of the this compound moiety.
Table 2: In Vitro Biological Activity of PEGylated Trastuzumab Fab [4][5]
| Molecule | Target | Assay | EC50 / IC50 |
| Trastuzumab (full antibody) | HER2 | ELISA Binding | ~0.13 nM |
| Trastuzumab Fab | HER2 | ELISA Binding | ~0.4 nM |
| 10 kDa PEG-Trastuzumab Fab' | HER2 | ELISA Binding | ~1.2 - 1.6 nM |
| Trastuzumab Fab' | BT474 cells | Growth Inhibition | 0.7 ± 0.2 µg/mL |
| 10 kDa PEG-Trastuzumab Fab' | BT474 cells | Growth Inhibition | Preserved activity |
This data demonstrates that while PEGylation can lead to a slight reduction in binding affinity, the overall biological activity can be retained.[5]
Visualization of Workflows and Pathways
Caption: Experimental workflow for site-specific PEGylation.
Caption: Simplified HER2 signaling pathway and Trastuzumab Fab action.
References
- 1. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 2. Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 4. Pegylated Trastuzumab Fragments Acquire an Increased in Vivo Stability but Show a Largely Reduced Affinity for the Target Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchmgt.monash.edu [researchmgt.monash.edu]
- 6. Site-Specific Protein Labeling via Sortase-Mediated Transpeptidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
Step-by-step guide for linking molecules with Propargyl-PEG17-methane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG17-methane is a heterobifunctional linker molecule widely utilized in bioconjugation and drug development. Its structure comprises a terminal propargyl group (an alkyne) and a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain with 17 ethylene (B1197577) glycol units. The propargyl group serves as a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. This allows for the covalent attachment of this compound to molecules bearing an azide (B81097) functional group, forming a stable triazole linkage.[][2][3]
The PEG component of the linker imparts favorable physicochemical properties to the resulting conjugate. The hydrophilic nature of the PEG chain can enhance the aqueous solubility and bioavailability of hydrophobic molecules.[3] In the context of Proteolysis Targeting Chimeras (PROTACs), PEG linkers are instrumental in connecting a target protein binder and an E3 ligase ligand, influencing the stability and efficacy of the resulting ternary complex.[4][5][6] This document provides detailed application notes and protocols for the use of this compound in molecular conjugation.
Chemical Properties and Handling
| Property | Value | Reference |
| Chemical Formula | C36H70O17 | [2] |
| Molecular Weight | 774.93 g/mol | [2] |
| Appearance | White to off-white solid or viscous oil | |
| Solubility | Soluble in water and most organic solvents | [3] |
| Storage | Store at -20°C, desiccated |
Note: this compound is a low-melting solid. To facilitate handling, it is recommended to prepare a stock solution in a suitable dry solvent such as DMF or DMSO.[7] Before use, allow the reagent to warm to room temperature to prevent moisture condensation.[7]
Application: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The primary application of this compound is its participation in the CuAAC reaction to conjugate with azide-containing molecules. This reaction is characterized by its high yield, specificity, and biocompatibility.[8]
General Reaction Scheme
Caption: General scheme of the CuAAC reaction.
Experimental Protocol: Conjugation of an Azide-Containing Peptide
This protocol describes a general procedure for the conjugation of an azide-containing peptide to this compound.
Materials:
-
This compound
-
Azide-containing peptide
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Degassed phosphate-buffered saline (PBS), pH 7.4
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Size-Exclusion Chromatography (SEC) or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification
-
Mass spectrometer and NMR spectrometer for characterization
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in dry DMF or DMSO.
-
Prepare a 10 mM stock solution of the azide-containing peptide in degassed PBS.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA ligand in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-containing peptide solution.
-
Add the this compound stock solution. The molar ratio of PEG-alkyne to azide-peptide can be varied, with a slight excess of the PEG linker (e.g., 1.2 equivalents) often being optimal.
-
In a separate tube, prepare the copper catalyst premix by adding the THPTA stock solution to the CuSO4 stock solution in a 5:1 molar ratio (ligand to copper).
-
Add the copper catalyst premix to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Reaction Incubation:
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS to determine completion.
-
| Parameter | Recommended Value |
| Molar Ratio (PEG-Alkyne:Azide) | 1.2 : 1 |
| Final Peptide Concentration | 1-5 mg/mL |
| Final CuSO4 Concentration | 0.1 - 1 mM |
| Final Sodium Ascorbate Concentration | 1 - 5 mM |
| Final THPTA Concentration | 0.5 - 5 mM |
| Reaction Time | 1 - 4 hours |
| Temperature | Room Temperature |
-
Purification of the PEGylated Conjugate:
-
Once the reaction is complete, the crude mixture can be purified using size-based separation techniques to remove unreacted PEG linker and other small molecules.[]
-
Size-Exclusion Chromatography (SEC): This is a highly effective method for separating the larger PEGylated conjugate from smaller unreacted species.[]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can also be used for purification, particularly for smaller peptide conjugates.[]
-
-
Characterization of the Conjugate:
-
Mass Spectrometry: Confirm the identity and purity of the final conjugate by ESI-MS or MALDI-TOF mass spectrometry. The expected mass will be the sum of the masses of the peptide, the PEG linker, and the triazole ring.
-
NMR Spectroscopy: The formation of the triazole ring can be confirmed by 1H NMR spectroscopy. The proton of the triazole ring typically appears as a singlet in the range of δ 7.5-8.5 ppm. For PEG-based polytriazoles, a signal around 7.69 ppm has been reported.[9]
-
Application in PROTAC Development
This compound is a valuable tool in the synthesis of PROTACs. The PEG linker can enhance the solubility and cell permeability of the PROTAC molecule and provides the necessary spacing and flexibility to facilitate the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[4][5][6]
PROTAC Synthesis and Mechanism of Action Workflow
Caption: Workflow for PROTAC synthesis and action.
Signaling Pathway: PROTAC-Mediated Degradation
The following diagram illustrates the general signaling pathway of PROTAC-mediated protein degradation.
Caption: PROTAC-mediated protein degradation pathway.
Conclusion
This compound is a versatile and valuable linker for the conjugation of molecules through the highly efficient CuAAC reaction. Its long PEG chain offers significant advantages in improving the physicochemical properties of the resulting conjugates, making it particularly well-suited for applications in bioconjugation and the development of advanced therapeutics such as PROTACs. The protocols and information provided herein serve as a comprehensive guide for researchers and scientists in the effective utilization of this powerful chemical tool.
References
- 2. This compound | CAS#:146185-77-5 | Chemsrc [chemsrc.com]
- 3. m-PEG17-propargyl, 146185-77-5 | BroadPharm [broadpharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes: Propargyl-PEG17-methane for Targeted Protein Degradation
References
- 1. immunomart.com [immunomart.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m-PEG17-propargyl, 146185-77-5 | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | PROTAC连接子 | MCE [medchemexpress.cn]
- 8. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
Application Notes for Propargyl-PEG17-methane in Cancer Research
Introduction
Propargyl-PEG17-methane is a high-purity, polyethylene (B3416737) glycol (PEG)-based bifunctional linker essential for the development of Proteolysis Targeting Chimeras (PROTACs) in cancer research.[1][2][3] PROTACs represent a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to selectively degrade proteins of interest, such as those that drive cancer progression.[1][3] This linker is a critical component in the modular design of PROTACs, connecting a ligand for a target protein with a ligand for an E3 ubiquitin ligase.[1][3]
Chemical Properties and Structure
This compound features a terminal propargyl group, which contains an alkyne functional group.[1][4] This alkyne is specifically designed for use in copper-catalyzed azide-alkyne cycloaddition (CuAAc), a highly efficient and specific "click chemistry" reaction.[1][4][5] The PEG component, with 17 ethylene (B1197577) glycol units, enhances the solubility, cell permeability, and pharmacokinetic properties of the resulting PROTAC molecule.
| Property | Value | Reference |
| Molecular Formula | C₃₆H₇₀O₁₇ | [3] |
| Molecular Weight | 774.93 g/mol | [3][6] |
| CAS Number | 2169967-47-7 | [2][3] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DMF, and water | |
| Storage | -20°C | [2] |
Applications in PROTAC Synthesis for Cancer Research
The primary application of this compound is in the synthesis of PROTACs targeting oncoproteins. Researchers can synthesize novel PROTACs by coupling an azide-modified ligand for a cancer-associated protein to this compound via the CuAAc reaction. The other end of the linker is then conjugated to a known E3 ligase ligand, such as derivatives of thalidomide (B1683933) or VHL ligands.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound via CuAAc Reaction
This protocol describes a general method for conjugating an azide-containing targeting ligand to this compound.
Materials:
-
This compound
-
Azide-functionalized targeting ligand
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Dimethylformamide (DMF) or a mixture of t-Butanol and water
-
Deionized water
-
Analytical and preparative HPLC
-
Mass spectrometer
Procedure:
-
Dissolve the azide-functionalized targeting ligand (1.0 eq) and this compound (1.2 eq) in DMF.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in deionized water.
-
In another vial, prepare a solution of CuSO₄ (0.1 eq) in deionized water.
-
To the solution of the ligand and linker, add the sodium ascorbate solution, followed by the CuSO₄ solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting PROTAC intermediate by preparative HPLC.
-
Confirm the identity and purity of the product by mass spectrometry and NMR spectroscopy.
-
The purified, linker-equipped targeting ligand can then be conjugated to an E3 ligase ligand using standard chemical methods.
Protocol 2: In Vitro Evaluation of a Novel PROTAC's Degradation Activity
This protocol outlines a general workflow for assessing the ability of a newly synthesized PROTAC to induce the degradation of its target protein in cancer cells.
Materials:
-
Cancer cell line expressing the target protein
-
Complete cell culture medium
-
The synthesized PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a negative control
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Cell Seeding: Seed the cancer cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
PROTAC Treatment: Prepare a stock solution of the PROTAC in DMSO. Dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., a dose-response range from 1 nM to 10 µM). Also prepare a vehicle control (DMSO) and a negative control with the PROTAC and a proteasome inhibitor.
-
Incubation: Remove the medium from the cells and add the medium containing the different concentrations of the PROTAC or controls. Incubate for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. .
-
Block the membrane and then incubate with the primary antibody for the target protein and the loading control.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
-
Data Analysis: Quantify the band intensities for the target protein and normalize them to the loading control. Compare the levels of the target protein in the PROTAC-treated samples to the vehicle control to determine the extent of degradation.
Visualizations
Caption: General mechanism of action for a PROTAC synthesized with a linker like this compound.
Caption: Experimental workflow for the synthesis and evaluation of a novel PROTAC in cancer research.
References
Troubleshooting & Optimization
PROTAC Synthesis Technical Support Center: Troubleshooting Low Yields with PEG Linkers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low yields in PROTAC synthesis, with a specific focus on challenges encountered when utilizing PEG linkers.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in PROTAC synthesis when using PEG linkers?
Low yields in PROTAC synthesis involving PEG linkers can stem from several factors throughout the synthetic process. Key areas to investigate include:
-
Inefficient Coupling Reactions: Both the initial attachment of the linker to one of the ligands and the final coupling of the ligand-linker intermediate to the second ligand can be sources of low yield. Amide bond formation and "click chemistry" are common methods, and each has its own optimization parameters.
-
Poor Solubility and Precipitation: PROTACs and their intermediates, especially those with long PEG chains, can have variable solubility. Premature precipitation of a reactant or product from the reaction mixture will halt the reaction and significantly reduce the yield. The choice of solvent is critical and sometimes a solvent mixture is required to keep all components in solution.[1]
-
Difficult Purification: The hydrophilic nature of PEG linkers can complicate purification. PROTACs with PEG linkers may be difficult to separate from unreacted starting materials or byproducts, especially if they have similar polarities. This can lead to product loss during workup and chromatographic purification.
-
Side Reactions: The functional groups on the ligands and the linker can be susceptible to side reactions under the chosen reaction conditions, leading to the formation of undesired byproducts and consumption of starting materials.
-
Metabolic Instability of the Linker: While more of a concern for the final PROTAC's biological activity, linker stability can also be a factor during synthesis, especially in lengthy reactions or under harsh conditions. The ether backbone of PEG is generally more stable to oxidative cleavage than alkyl chains.[][3]
Q2: How do I choose the optimal coupling reaction for my PROTAC synthesis?
The choice between different coupling strategies, most commonly amide bond formation and copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," depends on several factors:
-
Synthetic Tractability: Amide couplings are a well-established and robust method.[4][5] However, click chemistry often provides higher yields (up to 90% in the click step) and cleaner reactions, which can simplify purification.[4][6]
-
Reaction Conditions: Click chemistry reactions are typically high-yielding and can be performed under mild, often aqueous, conditions, which is advantageous for complex and sensitive molecules.[3][7] Amide coupling reagents can sometimes require anhydrous conditions and may generate byproducts that are difficult to remove.
-
Library Synthesis: For the rapid synthesis of a library of PROTACs with varying linker lengths or compositions, click chemistry is often the preferred method due to its efficiency and reliability.[4][6][8]
Q3: My PROTAC or an intermediate is precipitating out of the reaction mixture. What can I do?
Premature precipitation is a common issue that can be addressed by:
-
Solvent Optimization: The principle of "like dissolves like" is crucial.[1] If your PROTAC has a polar PEG linker, a polar aprotic solvent like DMF or DMSO is often a good starting point.[9] If precipitation occurs, consider using a solvent mixture to better match the polarity of all reactants and the product.
-
Temperature Control: Gently warming the reaction mixture can sometimes redissolve a precipitated compound.[1] However, be cautious of potential degradation at higher temperatures.
-
Controlled Reagent Addition: Adding reagents slowly can prevent a sudden increase in the concentration of a sparingly soluble intermediate, keeping it in solution longer.[1]
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH can significantly impact solubility.[1]
Troubleshooting Guides
Guide 1: Optimizing Amide Coupling Reactions
Low yields in amide coupling reactions are frequently due to incomplete activation of the carboxylic acid, poor nucleophilicity of the amine, or side reactions.
Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Activating Agent | Common Base | Typical Yield | Key Considerations |
| HATU | HOBt/HOAt | DIPEA, NMM | Good to Excellent | Fast reaction times, low racemization. Byproducts are water-soluble, aiding purification.[9] |
| HBTU/TBTU | HOBt | DIPEA, NMM | Good to Excellent | Very efficient with minimal racemization, especially with HOBt.[10] |
| EDC | HOBt/NHS | None or DMAP | Moderate to Good | Water-soluble carbodiimide, useful for aqueous reactions. Byproduct is also water-soluble.[10][11] |
| DCC | HOBt/NHS | None or DMAP | Moderate to Good | Byproduct (dicyclohexylurea) is insoluble in most organic solvents and precipitates, which can be both an advantage (easy removal) and a disadvantage (can trap product).[10] |
Data compiled from various sources. Yields are dependent on specific substrates and reaction conditions.
Guide 2: Troubleshooting "Click Chemistry" (CuAAC) Reactions
While generally high-yielding, CuAAC reactions can sometimes fail or give low yields.
-
Copper(I) Catalyst: The active catalyst is Cu(I). If starting with a Cu(II) salt (e.g., CuSO₄), a reducing agent like sodium ascorbate (B8700270) must be added. Ensure the reducing agent is fresh.
-
Ligands: A ligand, such as TBTA or BTTAA, is often used to stabilize the Cu(I) catalyst and prevent side reactions.
-
Oxygen Sensitivity: Cu(I) can be oxidized by atmospheric oxygen. Degassing the solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve yields.
-
Purity of Starting Materials: Impurities in the alkyne or azide (B81097) starting materials can poison the catalyst. Ensure starting materials are pure.
Guide 3: Purification of PROTACs with PEG Linkers
The polarity and flexibility of PEG linkers can present challenges during purification.
-
Chromatography: Reversed-phase HPLC (RP-HPLC) is the most common method for purifying PROTACs.[9]
-
Column Choice: A C18 column is a good starting point. For more hydrophobic PROTACs, a C4 or C8 column might be more suitable.
-
Mobile Phase: A gradient of acetonitrile (B52724) or methanol (B129727) in water with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid is typically used.
-
Broad Peaks: The flexibility of PEG linkers can sometimes lead to broad peaks in the chromatogram. Optimizing the gradient and flow rate can help to sharpen peaks.
-
-
Workup: Due to their hydrophilicity, PROTACs with PEG linkers may be partially soluble in aqueous layers during extraction. Minimize the volume of aqueous washes and consider back-extraction of the aqueous layers with an organic solvent to recover any dissolved product.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling
-
Dissolve the Carboxylic Acid: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid-containing component (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF).
-
Activate the Carboxylic Acid: Add the coupling reagent (e.g., HATU, 1.1 eq.) and an amine base (e.g., DIPEA, 2.0 eq.). Stir the mixture at room temperature for 15-30 minutes.
-
Add the Amine: Add the amine-containing component (1.0-1.2 eq.) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by LC-MS or TLC. Reactions are typically complete within 2-24 hours.
-
Workup: Quench the reaction with water or saturated aqueous ammonium (B1175870) chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC.
Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Prepare the Reaction Mixture: In a flask, dissolve the alkyne-containing component (1.0 eq.) and the azide-containing component (1.0 eq.) in a suitable solvent or solvent mixture (e.g., t-BuOH/H₂O or DMF).
-
Add the Catalyst: Add the copper(II) sulfate (e.g., 0.1 eq.) and sodium ascorbate (e.g., 0.2 eq.).
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction is often complete within 1-4 hours. Monitor by LC-MS or TLC.
-
Workup: Dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer, dry, and concentrate.
-
Purification: Purify the product by column chromatography or preparative HPLC.
Visualizations
Caption: Mechanism of action for PROTAC-mediated protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
Propargyl-PEG17-methane stability and recommended storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and recommended storage conditions for Propargyl-PEG17-methane. Below you will find frequently asked questions, troubleshooting advice, and experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound should be stored at -20°C.[1][2] For short-term storage, such as during frequent use, 4°C is acceptable for a period of days to weeks.[1] It is recommended to ship the product on a cool pack.
Q2: What is the expected shelf-life of this compound?
A2: When stored as a powder at -20°C, this compound is stable for up to three years.[2] If stored in a solvent, the stability is reduced. For example, in DMSO at -80°C, it is stable for up to 6 months, and at -20°C, for one month.[2][3]
Q3: How should I handle this compound upon receipt?
A3: this compound is typically shipped at ambient temperature and is stable for the duration of shipping.[1][2] Upon receipt, it is recommended to store it at -20°C for long-term storage.
Q4: In which solvents can I dissolve this compound?
A4: this compound is soluble in DMSO at approximately 100 mg/mL.[2] For in vivo applications, formulations with PEG300, Tween-80, and saline can be used to create a suspended solution.[3]
Q5: What are the main degradation pathways for PEGylated compounds like this compound?
A5: The primary degradation pathway for PEG chains is through oxidation, which can lead to the formation of impurities such as formaldehyde, acetaldehyde, and formic acid.[4][5] Hydrolysis of any ester linkages within a PEGylated molecule can also occur, particularly under acidic or basic conditions.[6][7]
Stability Data
The stability of this compound is critical for its successful application. The following table summarizes its stability under various conditions. Please note that this data is representative of similar PEG derivatives and should be used as a guideline.
| Condition | Temperature | Duration | Expected Purity |
| Solid (Powder) | -20°C | 3 Years | >95% |
| 4°C | 2 Years | >95% | |
| Room Temperature | 1 Month | >90% | |
| In DMSO | -80°C | 6 Months | >95% |
| -20°C | 1 Month | >95% | |
| Aqueous Solution (pH 7.4) | 4°C | 1 Week | >90% |
| Room Temperature | 24 Hours | >85% |
Troubleshooting Guide
Encountering issues with your experiments utilizing this compound? This guide will help you troubleshoot common problems related to its stability.
Issue 1: Inconsistent or poor results in "click" chemistry reactions.
This could be due to the degradation of the propargyl group.
Caption: Troubleshooting workflow for inconsistent "click" chemistry results.
Issue 2: Unexpected side products in your reaction.
This may be caused by impurities formed from the degradation of the PEG chain.
-
Possible Cause: Oxidation of the PEG chain.
-
Troubleshooting Steps:
-
Use High-Purity Solvents: Ensure that solvents are degassed and free of peroxides.
-
Inert Atmosphere: Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Analyze for Impurities: Use analytical techniques like LC-MS to identify potential degradation products.[8]
-
Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC
This protocol outlines a method to assess the stability of this compound over time.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile/water) at a concentration of 1 mg/mL.
-
Aliquot the stock solution into several vials for analysis at different time points.
-
Store the aliquots under the desired storage conditions (e.g., -20°C, 4°C, room temperature).
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10-90% B
-
20-25 min: 90% B
-
25-30 min: 90-10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or Charged Aerosol Detector (CAD).[8][9]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Analyze the samples at specified time intervals (e.g., 0, 1, 2, 4, 8 weeks).
-
Calculate the percentage of the main peak area relative to the total peak area to determine the purity of this compound at each time point.
-
Recommended Handling and Storage Workflow
To ensure the long-term stability and performance of this compound, follow this recommended workflow.
Caption: Recommended workflow for handling and storing this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. Propargyl-PEG1-NHS ester | PEG analogue | CAS# 1174157-65-3 | InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of potential degradation products in a PEGylating reagent 20 kDa monomethoxy polyethylene glycol propionaldehyde by RP-HPLC, APCI-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A mechanistic study on the chemical and enzymatic degradation of PEG-Oligo(epsilon-caprolactone) micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of HPLC-CAD stability indicating assay method for polyethylene glycol-conjugated phospholipid (DMPE-PEG 2000) and identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
How to avoid side reactions with Propargyl-PEG17-methane
Welcome to the technical support center for Propargyl-PEG17-methane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common side reactions and troubleshooting experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a monodisperse polyethylene (B3416737) glycol (PEG) derivative.[1] It features a terminal propargyl group (an alkyne) and a methyl ether group at the other end.[2] Its primary application is in bioconjugation, serving as a hydrophilic linker.[3][4] The propargyl group allows it to react with azide-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click chemistry" reaction, to form a stable triazole linkage.[2][5][6] This reagent is commonly used in the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][6]
Q2: What are the key functional groups in this compound and their roles?
There are two key components:
-
Propargyl Group (-C≡CH): This terminal alkyne is the reactive handle for the click chemistry reaction with an azide (B81097).[6]
-
PEG17-methane Chain (CH₃O-(CH₂CH₂O)₁₇-): This polyethylene glycol chain is a hydrophilic spacer.[7] Its main roles are to increase the water solubility of the molecule it's attached to, enhance stability, reduce immunogenicity, and improve the pharmacokinetic profile of the final conjugate.[3][7][8]
Q3: What is "Click Chemistry" in the context of this reagent?
"Click chemistry" refers to reactions that are high-yielding, wide in scope, and generate minimal byproducts.[9] For this compound, the specific click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[10] This reaction joins the propargyl (alkyne) group with an azide to form a stable 1,4-disubstituted 1,2,3-triazole ring.[9] The reaction is highly efficient and can be performed in aqueous conditions, making it ideal for modifying sensitive biomolecules.[11][12]
Troubleshooting Guide: Avoiding Side Reactions
This guide addresses common issues encountered during conjugation reactions with this compound.
Problem 1: Low Yield of the Desired Conjugate
Q: My click reaction yield is consistently low. What are the potential causes and solutions?
A: Low yield can stem from several factors related to the reagents, catalyst, or reaction conditions.
-
Possible Cause 1: Inactive Copper Catalyst. The active catalyst for CuAAC is Copper(I). Copper(II) salts are often used with a reducing agent (e.g., sodium ascorbate) to generate Cu(I) in situ. If the reducing agent is old or degraded, or if the reaction is exposed to oxygen, the Cu(I) can be oxidized to the inactive Cu(II) state.
-
Solution: Use a fresh stock of sodium ascorbate (B8700270). Deoxygenate all buffers and the reaction headspace by sparging with an inert gas like argon or nitrogen before adding the copper catalyst.
-
-
Possible Cause 2: Alkyne Homocoupling (Glaser Coupling). In the presence of oxygen, Cu(I) can catalyze the oxidative homodimerization of terminal alkynes, consuming your this compound reagent.
-
Solution: Rigorously exclude oxygen from the reaction mixture. The use of a Cu(I)-stabilizing ligand, such as THPTA or BTTAA, can also help suppress this side reaction and protect the target biomolecule from oxidative damage.[12]
-
-
Possible Cause 3: Suboptimal pH. The efficiency of the CuAAC reaction can be pH-dependent.
-
Solution: The optimal pH for CuAAC is typically between 7 and 9.[13] Ensure your reaction buffer is within this range.
-
Problem 2: Presence of Unwanted Side Products
Q: I observe unexpected species in my final product analysis. What side reactions could be occurring?
A: The presence of impurities often points to side reactions involving the PEG chain or oxidative processes.
-
Possible Cause 1: Oxidation of the PEG Chain. Polyethylene glycol chains can be susceptible to oxidation, which can lead to chain cleavage or the formation of aldehyde or carboxylic acid impurities. This can be exacerbated by the presence of redox-active copper ions.
-
Solution: Minimize exposure to oxygen and light. Use purified, deoxygenated water and buffers. The inclusion of a Cu(I)-stabilizing ligand is highly recommended to prevent copper-mediated oxidative damage.[12]
-
-
Possible Cause 2: Non-specific Binding or Aggregation of Biomolecules. The copper catalyst can sometimes cause proteins to aggregate or denature, leading to heterogeneous products.
-
Solution: Use a biocompatible, water-soluble Cu(I)-stabilizing ligand like THPTA. Optimize the concentration of the copper catalyst; use the lowest effective concentration. Ensure adequate mixing during the reaction, but avoid vigorous vortexing that could denature proteins.
-
-
Possible Cause 3: Side Reactions with Biomolecule Functional Groups. While the azide-alkyne reaction is highly specific, the reaction conditions can sometimes affect sensitive functional groups on proteins, such as free thiols (cysteines).
-
Solution: Cysteine residues can be reversibly protected or the reaction can be performed under conditions that minimize thiol oxidation. Again, deoxygenating the reaction is critical.
-
Problem 3: Reagent or Conjugate Degradation
Q: How can I prevent the degradation of this compound and the final conjugate during storage and handling?
A: Proper storage and handling are critical for maintaining the integrity of PEGylated molecules.
-
Possible Cause 1: Hydrolysis or Oxidation during Storage. this compound, like many PEG reagents, should be protected from moisture and oxygen.
-
Solution: Store the solid reagent at -20°C under an inert atmosphere (argon or nitrogen).[14] Once dissolved, prepare solutions fresh and use them promptly. If storage of a stock solution is necessary, store in small aliquots at -20°C or -80°C after flash-freezing.
-
-
Possible Cause 2: Instability of the Final Conjugate. While the triazole linkage formed via click chemistry is very stable, the biomolecule component of the conjugate may have its own stability limitations.
-
Solution: After purification, store the final conjugate in a buffer and at a temperature appropriate for the specific biomolecule. This may involve adding cryoprotectants (e.g., glycerol) for frozen storage or sterile filtering for refrigerated storage.
-
Quantitative Data Summary
The following table provides recommended starting conditions for a typical CuAAC reaction to minimize side reactions. Optimization for specific biomolecules is often necessary.
| Parameter | Recommended Condition | Rationale |
| pH | 7.0 - 9.0 | Optimal for triazole formation and maintaining protein stability.[13] |
| Temperature | 4°C to 25°C | Mild temperatures preserve the integrity of most biomolecules. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent Cu(I) oxidation and alkyne homocoupling. |
| Molar Ratio | 10-20 fold excess of PEG reagent | Drives the reaction to completion. |
| CuSO₄ Concentration | 50 µM - 1 mM | Use the lowest concentration that provides a reasonable reaction rate. |
| Reducing Agent | 5-10 fold molar excess over CuSO₄ | Ensures efficient reduction of Cu(II) to Cu(I). |
| Cu(I) Ligand (e.g., THPTA) | 1-5 fold molar excess over CuSO₄ | Stabilizes Cu(I), improves reaction rate, and prevents side reactions.[12] |
Experimental Protocol: Protein Conjugation via CuAAC
This protocol describes a general method for conjugating this compound to an azide-modified protein.
1. Reagent Preparation:
- Azide-Modified Protein: Prepare the protein in a deoxygenated reaction buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.5).
- This compound: Dissolve in deoxygenated DMSO or the reaction buffer immediately before use to create a 10-50 mM stock solution.
- Catalyst Premix: In a separate tube, prepare a fresh premix of CuSO₄ and a stabilizing ligand (e.g., THPTA) in deoxygenated water. A 5:1 molar ratio of ligand to copper is common.
- Reducing Agent: Prepare a fresh 50-100 mM stock solution of sodium ascorbate in deoxygenated water.
2. Reaction Setup:
- In a reaction vessel, add the azide-modified protein.
- Add the desired molar excess of the this compound solution. Mix gently.
- Initiate the reaction by adding the catalyst premix (CuSO₄/Ligand) followed immediately by the sodium ascorbate solution. The final concentration of copper should typically be between 50 µM and 500 µM.
- Ensure the headspace of the reaction vessel is filled with an inert gas (argon or nitrogen) and seal the vessel.
3. Incubation:
- Incubate the reaction at room temperature (or 4°C for highly sensitive proteins) with gentle end-over-end mixing for 1-4 hours. Monitor the reaction progress using a suitable analytical technique (e.g., SDS-PAGE, LC-MS).
4. Quenching and Purification:
- Once the reaction is complete, it can be stopped by adding a chelating agent like EDTA to sequester the copper.
- Purify the PEGylated protein from excess reagents and byproducts using an appropriate method, such as Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).
Visualization
Caption: Workflow for bioconjugation using this compound via CuAAC.
References
- 1. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 2. m-PEG17-propargyl, 146185-77-5 | BroadPharm [broadpharm.com]
- 3. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 4. chempep.com [chempep.com]
- 5. This compound | CAS#:146185-77-5 | Chemsrc [chemsrc.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. precisepeg.com [precisepeg.com]
- 9. Click Chemistry [organic-chemistry.org]
- 10. Click chemistry - Wikipedia [en.wikipedia.org]
- 11. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jenabioscience.com [jenabioscience.com]
- 13. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 14. tebubio.com [tebubio.com]
Improving solubility of conjugates made with Propargyl-PEG17-methane
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of conjugates made with Propargyl-PEG17-methane.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioconjugation?
This compound is a PEG-based linker molecule used in bioconjugation, particularly in the development of PROTACs and other drug conjugates.[1][2][3] It features a terminal propargyl (alkyne) group that readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions with molecules containing azide (B81097) groups.[1] The 17-unit polyethylene (B3416737) glycol (PEG) chain is hydrophilic and is incorporated to increase the aqueous solubility and stability of the resulting conjugate.[4][5]
Q2: Why is my conjugate made with this compound poorly soluble in aqueous buffers?
While the PEG17 chain enhances hydrophilicity, the overall solubility of the conjugate is determined by the combined properties of all its components.[4] Several factors can contribute to poor aqueous solubility:
-
Hydrophobic Conjugated Molecule: If the molecule you have attached to the PEG linker is large and hydrophobic, it can overpower the solubilizing effect of the PEG chain.[4]
-
High Concentration: You may be attempting to dissolve the conjugate at a concentration that surpasses its solubility limit, leading to precipitation or aggregation.[4]
-
pH of the Solution: If your conjugated molecule has ionizable groups, the pH of the buffer can significantly impact solubility. For instance, if your molecule contains a carboxylic acid, a pH below its pKa will protonate the group, making it less polar and reducing water solubility.[4]
-
Ionic Strength: High salt concentrations can sometimes decrease the solubility of a substance through a "salting-out" effect.[4]
-
Over-labeling: The addition of too many linker-drug molecules to a protein can alter its surface charge and isoelectric point (pI), potentially leading to reduced solubility and aggregation.[6]
Q3: What is the best starting buffer for dissolving my this compound conjugate?
For general purposes, a phosphate-buffered saline (PBS) at a physiological pH of 7.4 is a common and effective starting point.[4] If your conjugate has a known pH sensitivity, adjust the buffer accordingly. For molecules with acidic groups, a buffer with a pH between 7.0 and 8.5 can help ensure these groups are deprotonated and more soluble.[4]
Q4: Can I use organic solvents to help dissolve my conjugate?
Yes, using a water-miscible organic co-solvent is a standard and often necessary approach for highly hydrophobic conjugates.[4] Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are excellent choices for creating a concentrated stock solution before dilution into an aqueous buffer.[4][7]
Troubleshooting Guides
Issue 1: The conjugate powder does not dissolve in aqueous buffer.
This is a common issue when the conjugate is highly hydrophobic. The following protocol is designed to address this by first dissolving the conjugate in an organic solvent.
Experimental Protocol: Solubilization using an Organic Co-solvent
-
Prepare a Concentrated Stock Solution:
-
Add a minimal volume of dry, water-miscible organic solvent (e.g., DMSO or DMF) to the vial containing your conjugate.
-
Aim for a high concentration, for example, 20-100 mg/mL.[4]
-
Gently vortex or sonicate if necessary to ensure the conjugate is fully dissolved.
-
-
Prepare the Aqueous Buffer:
-
In a separate, larger tube, place the required volume of your final aqueous buffer (e.g., PBS, pH 7.4).
-
-
Combine the Solutions:
-
While vigorously vortexing or stirring the aqueous buffer, add the concentrated organic stock solution dropwise.
-
Crucial Note: It is critical to add the organic stock to the stirring aqueous buffer, not the other way around. This rapid dilution into the aqueous phase helps prevent the conjugate from precipitating.[4]
-
-
Final Formulation:
-
If any cloudiness or precipitate appears, you may need to adjust the final concentration, the percentage of organic co-solvent, or the buffer composition.
-
Ensure the final concentration of the organic solvent is compatible with your downstream applications (often recommended to be below 1-5% v/v).[8]
-
Issue 2: The conjugate precipitates or aggregates over time after dissolution.
Precipitation or aggregation after initial dissolution suggests that the conjugate is not stable in the chosen buffer system. This can be due to a variety of factors including concentration, buffer pH, temperature, or intermolecular interactions.
Troubleshooting Decision Tree for Conjugate Aggregation
Caption: Troubleshooting decision tree for conjugate aggregation.
Detailed Troubleshooting Steps:
-
Reduce Concentration: If aggregation is observed at high concentrations, try diluting the sample. It is advisable to work with concentrations at or below 1-5 mg/mL for protein conjugates if aggregation is a concern.[9]
-
Optimize Buffer pH: For protein conjugates, ensure the buffer pH is at least one unit away from the protein's isoelectric point (pI), as proteins are least soluble at their pI.[8][10]
-
Add Excipients: Consider adding solubility-enhancing agents to your buffer. Common examples include:
-
Glycerol (5-10%): Helps to stabilize proteins and improve solubility.
-
Arginine or other amino acids: Can reduce protein-protein interactions and prevent aggregation.
-
Non-ionic surfactants (e.g., Polysorbate 20/80): Can be effective at low concentrations to prevent aggregation of hydrophobic molecules.
-
-
Modify Temperature:
-
Conduct conjugation reactions and handle the final product at a lower temperature (e.g., 4°C) to slow down aggregation processes.[6]
-
For storage, determine the optimal temperature empirically. Some proteins are more stable at 4°C, while others may be stored frozen. However, be cautious of freeze-thaw cycles which can induce aggregation.
-
Data Presentation
The solubility of a this compound conjugate is highly dependent on the molecule it is attached to. The following table provides general solubility information for the unconjugated linker and representative PEG molecules to guide your experimental design.
| Compound/Class | Solvent | Approximate Solubility | Notes |
| This compound | Water, Aqueous Buffers (pH > 7) | High | PEG is very soluble in water.[11] |
| DMSO, DMF | High | Excellent for creating concentrated stock solutions.[4][7] | |
| Dichloromethane, Chloroform | High | PEG is soluble in many organic solvents.[7][11] | |
| Toluene, Alcohols | Moderate | Solubility can be increased by gentle warming.[7][11] | |
| Diethyl Ether, Hexane | Insoluble | [12] | |
| Representative PEG Molecules | PEG 2000 | Water | ~600 g/L (600 mg/mL)[13] |
| DSPE-PEG(2000)-amine | Ethanol | ~20 mg/mL[14] | |
| DSPE-PEG(2000)-amine | DMF | ~11 mg/mL[14] | |
| General PEG-Conjugates | Aqueous Buffers | Highly Variable | Solubility is dominated by the properties of the conjugated molecule. |
Experimental Workflow Visualization
The following workflow outlines the systematic process of preparing and solubilizing a this compound conjugate.
Caption: Experimental workflow for solubilizing conjugates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mPEG-Alkyne - Advanced BioChemicals [advancedbiochemicals.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. benchchem.com [benchchem.com]
- 5. mPEG-AlKyne, Click Chemistry - Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. FAQ | Biopharma PEG - Worldwide PEG Linker Supplier [biochempeg.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pharmtech.com [pharmtech.com]
- 11. creativepegworks.com [creativepegworks.com]
- 12. barusgolden.com [barusgolden.com]
- 13. usbio.net [usbio.net]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Purification of Propargyl-PEG17 Reaction Products
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of reaction products from the synthesis of Propargyl-PEG17 compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a Propargyl-PEGylation reaction?
A1: The primary impurities to consider are unreacted starting materials and potential side products. These typically include:
-
Unreacted PEG-17: The original polyethylene (B3416737) glycol starting material that did not react.
-
Excess Propargylating Reagent: Unreacted propargyl bromide, propargyl tosylate, or a similar reagent.
-
Di-PEGylated Products: If the starting PEG has reactive groups at both ends and is not a mono-functionalized variant (e.g., mPEG), di-propargylated species can form.[1]
-
Byproducts from the Reagent: For example, if using propargyl mesylate, methanesulfonic acid or its salt will be present.
-
Catalyst and Base Residues: Any catalysts or bases (e.g., triethylamine (B128534), DMAP) used in the reaction.[2]
Q2: Which chromatographic method is best for purifying my Propargyl-PEG17 product?
A2: The choice of chromatography depends on the nature of the impurities you need to remove.
-
Size-Exclusion Chromatography (SEC): SEC is highly effective for separating the PEGylated product from smaller molecules like excess propargylating reagent, catalyst, and byproducts.[] It separates molecules based on their hydrodynamic volume.[][4]
-
Reversed-Phase Chromatography (RPC): RPC separates molecules based on hydrophobicity.[5] It can be very effective for separating the desired mono-propargylated PEG from unreacted PEG and di-propargylated PEG, as the addition of the propargyl group slightly increases hydrophobicity.[6][7][8]
-
Normal-Phase Chromatography (NPC): While less common for PEGs due to their polarity, NPC can sometimes be used. It often requires solvent systems like chloroform/methanol (B129727) or DCM/methanol.[9]
Q3: Can I use non-chromatographic methods for purification?
A3: Yes, several non-chromatographic methods can be effective, either alone or in combination with chromatography.
-
Precipitation/Crystallization: The product can often be precipitated from the reaction mixture by adding a non-solvent like cold diethyl ether or isopropanol.[2][10] This is useful for removing more soluble impurities.
-
Dialysis: For removing small molecule impurities (salts, excess reagents), dialysis using a membrane with an appropriate molecular weight cutoff (e.g., 1 kDa) is a simple and effective method.[11]
-
Liquid-Liquid Extraction: This can be used to remove certain impurities. For example, washing a dichloromethane (B109758) solution of your product with water or a mild aqueous acid/base can remove salts and some polar reagents.[2][10]
Q4: How can I monitor the progress of my purification?
A4: Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common methods.
-
TLC: Reaction progress and fraction analysis can be monitored by TLC. However, visualizing PEG compounds can be difficult. Stains like iodine vapor, potassium permanganate (B83412), or Dragendorff's reagent are often required.[12][13]
-
¹H NMR Spectroscopy: This is an excellent method to confirm the presence of the propargyl group (signals typically around 2.5 ppm for the alkyne proton and 4.7 ppm for the methylene (B1212753) protons adjacent to the alkyne) and to assess purity by comparing integrations of characteristic peaks.[2][14][15]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Product streaks on silica (B1680970) TLC/column. | PEG compounds are very polar and can interact strongly with the silica gel, leading to broad spots and poor separation.[9] | Use a more polar mobile phase, such as a gradient of methanol in dichloromethane or chloroform. Adding a small amount of a modifier like triethylamine (if your compound is stable) can sometimes improve peak shape. Consider using reversed-phase chromatography for better results. |
| Poor separation between product and starting PEG. | The difference in polarity and size between the starting material (e.g., HO-PEG17-OH) and the mono-propargylated product is small. | Optimize your chromatography method. For RPC, a shallow gradient of acetonitrile (B52724) in water is often effective.[6] For SEC, ensure your column has the appropriate pore size for the molecular weight range of your compounds.[16] |
| Product co-elutes with impurities in SEC. | The hydrodynamic volume of the impurity is too similar to that of the product. This can happen with di-propargylated PEG or other PEG-containing side products. | SEC is not ideal for separating species of very similar sizes.[7] Use a complementary technique like RPC, which separates based on the difference in hydrophobicity conferred by the propargyl group(s). |
| Low recovery after precipitation. | The product may have some solubility in the anti-solvent, or the concentration in the original solvent was too low. The pellet may also be difficult to see.[17] | Ensure the anti-solvent (e.g., diethyl ether) is ice-cold. Use a sufficient volume of anti-solvent. After centrifugation, carefully decant the supernatant as the pellet can be clear and gelatinous. Washing the pellet with cold 70% ethanol (B145695) can sometimes help visualize it.[17] |
| NMR spectrum shows broad peaks. | The polydispersity of the PEG starting material can lead to peak broadening.[8] Aggregation of PEG molecules in the NMR solvent can also be a cause. | Ensure the sample is fully dissolved. Using a different NMR solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) may help. Peak broadening due to polydispersity is inherent to many PEG materials. |
| Cannot visualize PEG spots on TLC plate. | PEG is often UV-inactive and does not stain well with common visualization agents.[12] | Use a potassium permanganate stain, which reacts with the ether linkages. Iodine vapor is also effective for many organic compounds.[13] Dragendorff's reagent has also been reported to work for PEGs.[12] |
Data Presentation
Comparison of Purification Methods
| Method | Principle | Best For Removing | Advantages | Disadvantages |
| Size-Exclusion Chromatography (SEC) | Separation by hydrodynamic volume[] | Small molecules (reagents, salts, byproducts) from the larger PEG product. | High resolution for size differences; mild conditions.[16] | Poor separation of species with similar sizes (e.g., mono- vs. di-PEGylated); limited loading capacity.[7] |
| Reversed-Phase Chromatography (RPC) | Separation by hydrophobicity[5] | Unreacted PEG, di-propargylated PEG from the mono-propargylated product. | High resolving power for molecules with small differences in polarity.[6] | Can require large solvent volumes; may lead to peak broadening due to PEG polydispersity.[8] |
| Precipitation | Differential solubility | Water-soluble or ether-soluble impurities (salts, some reagents). | Fast, simple, and good for initial bulk purification.[10] | Often non-selective; may result in product loss due to co-precipitation or partial solubility. |
| Dialysis | Size-based diffusion across a semi-permeable membrane | Low molecular weight impurities (<1 kDa) like salts and excess reagents. | Very simple, requires minimal hands-on time; gentle on the product.[11] | Slow process; does not remove impurities of similar size to the product.[18] |
Experimental Protocols
Protocol 1: Purification by Reversed-Phase HPLC (Preparative)
-
Column Selection: Choose a C18 or C8 column suitable for preparative scale.
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in deionized water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a 50:50 mixture of Solvent A and Solvent B. Filter the sample through a 0.45 µm syringe filter.
-
Chromatography:
-
Equilibrate the column with 95% Solvent A and 5% Solvent B.
-
Inject the sample.
-
Run a linear gradient to elute the product. A typical gradient might be from 5% to 95% Solvent B over 30-40 minutes. The propargylated product will elute later than the more polar unreacted PEG.[8]
-
Monitor the elution profile using a UV detector (if applicable, e.g., if the PEG is attached to a UV-active molecule) or an evaporative light scattering detector (ELSD).
-
-
Fraction Collection & Analysis: Collect fractions corresponding to the product peak. Analyze the purity of the fractions by analytical HPLC or TLC.
-
Product Recovery: Pool the pure fractions and remove the solvent using a rotary evaporator or by lyophilization.
Protocol 2: Purification by Size-Exclusion Chromatography (SEC)
-
Column Selection: Choose an SEC column with a fractionation range appropriate for PEG-17 (approx. 800-1000 Da).
-
Mobile Phase Preparation: Prepare an isocratic mobile phase. Common choices include phosphate-buffered saline (PBS), deionized water, or tetrahydrofuran (B95107) (THF), depending on the column type (aqueous GFC or organic GPC).[]
-
Sample Preparation: Dissolve the crude product in the mobile phase and filter through a 0.45 µm syringe filter.
-
Chromatography:
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min).[16]
-
Inject the sample.
-
Elute the sample isocratically. The PEGylated product will elute first, followed by smaller impurities.
-
-
Fraction Collection & Recovery: Collect the fraction containing the high molecular weight product and remove the solvent.
Protocol 3: Purification by Dialysis
-
Membrane Selection: Choose a dialysis membrane with a Molecular Weight Cut-Off (MWCO) significantly smaller than the product, such as 1 kDa.
-
Sample Preparation: Dissolve the crude reaction mixture in a suitable solvent (e.g., deionized water or methanol).
-
Dialysis Procedure:
-
Load the sample into the dialysis tubing, ensuring to leave headspace.
-
Seal the tubing and place it in a large beaker containing at least 100 times the sample volume of the dialysis buffer (e.g., deionized water).
-
Stir the buffer gently at room temperature or 4°C.
-
Change the buffer several times over 24-48 hours (e.g., at 4, 8, and 24 hours) to ensure complete removal of small molecule impurities.[11]
-
-
Product Recovery: Recover the purified sample from the dialysis tubing and remove the solvent by lyophilization or rotary evaporation.
Visualizations
Caption: General workflow for the purification and analysis of Propargyl-PEG17.
Caption: Decision tree for troubleshooting poor separation issues.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. Synthesis of Propargyl-Terminated Heterobifunctional Poly(ethylene glycol) [mdpi.com]
- 4. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ualberta.ca [ualberta.ca]
- 6. mdpi.com [mdpi.com]
- 7. waters.com [waters.com]
- 8. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Stains for Developing TLC Plates [faculty.washington.edu]
- 14. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Reddit - The heart of the internet [reddit.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Challenges with Long PEG Linkers
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) for challenges encountered when using long polyethylene (B3416737) glycol (PEG) linkers in bioconjugation.
Section 1: Troubleshooting Guides
Issue 1: Aggregation or Precipitation During PEGylation Reaction
Symptom: You observe turbidity, precipitation, or loss of soluble protein during or after the conjugation reaction with a long PEG linker.
Cause: Long PEG linkers, while designed to improve solubility, can sometimes promote aggregation.[1] This can be due to intermolecular cross-linking, suboptimal reaction conditions that destabilize the protein, or the presence of pre-existing aggregates in the protein stock.[2]
Troubleshooting Steps:
-
Optimize Reaction Conditions: Systematically screen reaction parameters at a small scale before proceeding to larger batches.[3]
-
Protein Concentration: Test a range from 0.5 to 5 mg/mL. Higher concentrations can increase the likelihood of intermolecular cross-linking.[3]
-
PEG:Protein Molar Ratio: Evaluate ratios from 1:1 up to 20:1. A high excess of PEG can sometimes lead to aggregation.[2][3]
-
pH: Screen a pH range (e.g., 6.0-8.5) to find the optimal balance between reaction efficiency and protein stability. For aldehyde chemistry, a lower pH (5.0-6.5) can favor more selective N-terminal conjugation, potentially reducing aggregation.[2][3]
-
Temperature: Perform the reaction at a lower temperature (e.g., 4°C) to slow the reaction rate, which can favor intramolecular modification over intermolecular cross-linking.[3]
-
-
Incorporate Stabilizing Excipients: If optimizing conditions is not sufficient, add stabilizers to the reaction buffer.[3]
-
Sugars/Polyols: Sucrose (5-10% w/v) or trehalose (B1683222) can increase protein stability.[3]
-
Amino Acids: Arginine (50-100 mM) is known to suppress non-specific protein-protein interactions.[3]
-
Surfactants: A low concentration of non-ionic surfactants like Polysorbate 20 (0.01-0.05% v/v) can prevent surface-induced aggregation.[3]
-
-
Ensure High-Quality Starting Material: Use highly pure, monomeric protein. Pre-existing aggregates can act as seeds for further aggregation.[2]
Issue 2: Low or No Conjugation Efficiency
Symptom: Analysis of the reaction mixture (e.g., by SDS-PAGE or SEC) shows a large amount of unconjugated protein and little to no desired PEGylated product.
Cause: This issue often stems from steric hindrance, suboptimal reaction conditions, or inactive reagents. Long PEG chains can physically block the reactive groups from accessing the target sites on the biomolecule.
Troubleshooting Steps:
-
Address Steric Hindrance:
-
Increase Reaction Time/Temperature: Allow more time for the reaction to proceed (e.g., overnight at 4°C or 2-4 hours at room temperature) to overcome the spatial barrier.[3][4]
-
Optimize Molar Ratio: A higher molar excess of the PEG linker may be necessary to drive the reaction forward.[2]
-
Consider Linker Architecture: If steric hindrance from the PEG chain itself is suspected, a branched PEG linker might provide better shielding without hindering the reaction site.[5][6]
-
-
Verify Reagent Activity and Reaction Conditions:
-
Check Functional Group Compatibility: Ensure the reactive group on your PEG linker is appropriate for the target functional group on the biomolecule (e.g., NHS ester for primary amines, maleimide (B117702) for thiols).[5][7]
-
Optimize pH: The efficiency of many conjugation chemistries is highly pH-dependent. For example, NHS-amine reactions are most efficient at pH 7.5-8.5, while maleimide-thiol reactions are best performed at pH 6.5-7.5.[8][9]
-
Use Fresh Reagents: Reactive groups like NHS esters are susceptible to hydrolysis.[7] Ensure your PEG linker has not expired and has been stored under the recommended conditions.
-
-
Ensure Target Site Availability (for Thiol Chemistry):
-
If targeting cysteine residues, they may have formed disulfide bonds. Reduce the protein with an agent like TCEP or DTT before conjugation. It is critical to remove the reducing agent before adding the maleimide-PEG linker to prevent it from reacting with the linker.[4]
-
Issue 3: Difficulty in Purifying the PEGylated Conjugate
Symptom: Standard purification methods like Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX) fail to adequately separate the desired mono-PEGylated product from aggregates, unreacted protein, or excess PEG linker.
Cause: Long PEG chains dramatically increase the hydrodynamic radius of the protein, which can cause the PEGylated conjugate to co-elute with aggregates in SEC.[10] The PEG can also shield the protein's native charge, reducing the effectiveness of IEX.[11]
Troubleshooting Steps:
-
Select the Appropriate Chromatography Method:
-
Size Exclusion Chromatography (SEC): While challenging, SEC can be optimized. Ensure the column's fractionation range is appropriate for separating the monomeric conjugate from aggregates, which will elute earlier.[2][3]
-
Reversed-Phase Chromatography (RPC): RPC, particularly using UPLC with C4 columns at elevated temperatures (e.g., 90°C), can provide excellent resolution between the non-PEGylated protein, the conjugate, and the free PEG linker.[10]
-
Hydrophobic Interaction Chromatography (HIC): HIC can be a viable alternative, sometimes yielding higher purity and recovery compared to SEC.[11]
-
-
Consider Alternative or Multi-Step Purification:
-
PEG Precipitation: Fractionated precipitation using PEG itself can be a chromatography-free method to purify large macromolecular complexes.[12]
-
Two-Dimensional Liquid Chromatography (2D-LC): An online 2D-LC system combining SEC and RPC can be highly effective. The SEC dimension separates the high-molecular-weight species, while the low-molecular-weight PEG reagent can be trapped and analyzed by the RPC dimension.[13][14][15]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: How does a long PEG linker affect the biological activity of my protein/antibody?
A1: Long PEG linkers can decrease biological activity due to steric hindrance.[16][17] The PEG chain can mask the protein's binding sites, preventing interaction with its target receptor or substrate.[17][18] However, this loss in activity is often offset by a significant increase in the conjugate's circulation half-life, which can lead to improved overall therapeutic efficacy in vivo.[16] The final effect is a balance between these competing factors.[16]
Q2: My long PEG linker is hydrolytically unstable. What can I do?
A2: The stability of the linker depends on its chemical structure. Linkers containing ester bonds are more susceptible to hydrolysis, especially at basic pH.[8][19] To improve stability, choose a linker with a more robust bond, such as an amide or ether linkage. For example, a Succinimidyl Glutarate (SG) PEG linker may be more resistant to hydrolysis than a Succinimidyl Succinate (SS) PEG linker.[8] Always check the linker's stability under your specific reaction, purification, and storage conditions.[5]
Q3: How do I accurately characterize my bioconjugate with a long PEG linker?
A3: Characterization is challenging due to the nature of PEG. A combination of methods is recommended:
-
SDS-PAGE: Can show a shift in molecular weight, indicating successful conjugation, and can reveal high-molecular-weight aggregates under non-reducing conditions.[3]
-
Mass Spectrometry (MALDI-TOF, ESI-MS): Can determine the molecular weight of the conjugate and thus the number of attached PEG molecules.[3][20] However, the polydispersity of PEG can complicate ESI-MS analysis.[21]
-
Size Exclusion Chromatography (SEC): Can be used to assess purity and detect aggregates. SEC coupled with Multi-Angle Light Scattering (SEC-MALS) is powerful for accurately determining the molar mass of conjugates and aggregates in solution.[2]
-
UV-Vis Spectroscopy: Can determine protein concentration. If the PEG linker contains a chromophore, it can also be used to quantify the degree of PEGylation.[20]
-
Barium-Iodide Assay: A chemical assay that forms a colored complex with PEG, allowing for direct quantification.[20]
Q4: When should I choose a long PEG linker (e.g., >5 kDa) over a shorter one?
A4: The choice depends on your application's goals.
-
Choose a long PEG linker when:
-
The primary goal is to significantly extend the in vivo circulation half-life by reducing renal clearance.[9][16]
-
You need to improve the solubility of a very hydrophobic drug or protein.[7][22]
-
Maximum shielding from the immune system or proteolytic enzymes is required.[23][7]
-
You are conjugating large biomolecules and need to overcome significant steric hindrance between them.[7]
-
-
Choose a shorter PEG linker when:
Section 3: Data & Protocols
Data Tables
Table 1: Influence of PEG Molecular Weight on Bioconjugate Properties A summary of findings from a study on Affibody-MMAE conjugates.
| Property | No PEG Linker (HM) | 4 kDa PEG Linker (HP4KM) | 10 kDa PEG Linker (HP10KM) |
| In Vitro Cytotoxicity | Highest | Reduced by ~6.5-fold | Reduced by ~22.5-fold |
| Circulation Half-Life | 19.6 min | Increased by 2.5-fold | Increased by 11.2-fold |
| In Vivo Antitumor Effect | Lowest | Intermediate | Highest |
| (Data summarized from a study on HER2-targeting Affibody conjugates[16]) |
Table 2: Recommended Excipients for Reducing Aggregation
| Excipient | Recommended Concentration | Mechanism of Action |
| Sucrose | 5-10% (w/v) | Preferential exclusion, increases protein stability.[3] |
| Arginine | 50-100 mM | Suppresses non-specific protein-protein interactions.[3] |
| Polysorbate 20 | 0.01-0.05% (v/v) | Reduces surface tension and prevents surface-induced adsorption.[3] |
Experimental Protocols
Protocol 1: Small-Scale Screening for Optimal PEGylation Conditions
Objective: To identify the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to minimize aggregation and maximize conjugation efficiency.[3]
Materials:
-
Protein stock solution (e.g., 10 mg/mL in a suitable buffer)
-
Activated long-chain PEG linker stock solution (e.g., 100 mg/mL in reaction buffer)
-
A panel of reaction buffers with different pH values (e.g., PBS at pH 6.5, 7.4, 8.0)
-
Microcentrifuge tubes or 96-well plate
Procedure:
-
Set up a matrix of reactions. In separate tubes, set up small-volume reactions (e.g., 20-50 µL) varying one parameter at a time while keeping others constant.
-
Protein Concentration: Test 0.5, 1, 2, and 5 mg/mL.
-
Molar Ratio: Test PEG:protein ratios of 1:1, 5:1, 10:1, and 20:1.
-
pH: Test each condition at pH 6.5, 7.4, and 8.0.
-
-
Incubate reactions. Set up parallel experiments at different temperatures (e.g., 4°C and room temperature). Incubate for a set time (e.g., 2 hours), with gentle mixing.
-
Monitor for Aggregation. Visually inspect for precipitation. Measure turbidity using a UV-Vis spectrophotometer at 340-600 nm.
-
Analyze Conjugation. Quench the reaction and analyze the products by SDS-PAGE to assess the degree of PEGylation and the presence of high-molecular-weight aggregates.
-
Select Optimal Conditions. Identify the combination of parameters that yields the highest amount of desired conjugate with the least amount of aggregation.
Protocol 2: Aggregate Removal using Preparative Size Exclusion Chromatography (SEC)
Objective: To purify the monomeric PEGylated protein from aggregates formed during the reaction.[2]
Materials:
-
PEGylated protein mixture containing aggregates.
-
SEC column with a fractionation range appropriate for the expected size of the monomeric conjugate and aggregates.
-
Equilibration/Elution Buffer (e.g., PBS or a final formulation buffer).
-
Fraction collector.
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the elution buffer until a stable baseline is achieved.
-
Sample Preparation: Filter the PEGylated protein sample through a low-protein-binding 0.1 or 0.22 µm filter to remove large, insoluble particles.
-
Sample Loading: Load the filtered sample onto the column. For optimal resolution, the sample volume should not exceed 2-5% of the total column volume.
-
Elution: Elute the sample with the equilibration buffer at a pre-determined, constant flow rate.
-
Fraction Collection: Collect fractions as the sample elutes. Aggregates, having a larger hydrodynamic radius, will elute first, followed by the desired monomeric PEGylated protein.
-
Analysis of Fractions: Analyze the collected fractions by analytical SEC or SDS-PAGE to identify those containing the pure, monomeric product.
-
Pooling: Pool the pure fractions containing the desired product for downstream applications.
Section 4: Visual Guides
Caption: General workflow for bioconjugation with long PEG linkers and potential challenges.
Caption: Troubleshooting decision tree for aggregation issues during PEGylation.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. researchgate.net [researchgate.net]
- 7. precisepeg.com [precisepeg.com]
- 8. interchim.fr [interchim.fr]
- 9. benchchem.com [benchchem.com]
- 10. lcms.cz [lcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. Chromatography-Free Purification Strategies for Large Biological Macromolecular Complexes Involving Fractionated PEG Precipitation and Density Gradients [mdpi.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Hydrolytic degradation of PEG-based thiol–norbornene hydrogels enables multi-modal controlled release - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D5TB01524C [pubs.rsc.org]
- 20. creativepegworks.com [creativepegworks.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. purepeg.com [purepeg.com]
- 23. benchchem.com [benchchem.com]
Propargyl-PEG17-methane reaction time and temperature optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the reaction of propargyl-functionalized polyethylene (B3416737) glycol (PEG) derivatives. The following information is primarily focused on the most common application for such compounds: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for a CuAAC reaction involving a Propargyl-PEG derivative?
A1: For a standard small-scale CuAAC reaction, a good starting point is to react the propargyl-PEG with a 1 to 1.5 molar excess of the azide-containing molecule. The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from copper(II) sulfate (B86663) (CuSO₄) using a reducing agent like sodium ascorbate (B8700270). A copper-coordinating ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA), is often included to stabilize the copper(I) oxidation state and improve reaction efficiency. The reaction is commonly performed at room temperature in a variety of solvents, with mixtures of water and t-butanol or DMSO being popular choices.
Q2: My CuAAC reaction is not proceeding to completion or is very slow. What are the potential causes and solutions?
A2: Several factors can lead to a slow or incomplete CuAAC reaction. A primary cause can be the oxidation of the active copper(I) catalyst to the inactive copper(II) state. To address this, ensure that fresh reducing agent (e.g., sodium ascorbate) is used and consider degassing your solvents to remove oxygen. Another possibility is the presence of impurities in your starting materials that might be coordinating to the copper catalyst. Purification of the propargyl-PEG and azide (B81097) components can be beneficial. Finally, steric hindrance around the alkyne or azide can slow the reaction; in such cases, gentle heating (e.g., to 35-45 °C) or increasing the catalyst concentration may be necessary.
Q3: I am observing significant side product formation in my reaction. How can I minimize this?
A3: Side product formation in CuAAC reactions can arise from several sources. One common issue is the homocoupling of the terminal alkyne (propargyl) groups, which is promoted by oxygen and the absence of a sufficient amount of the azide coupling partner. Ensuring an oxygen-free environment and using a slight excess of the azide can mitigate this. If your molecules are sensitive to copper, protein denaturation or degradation of other functional groups can occur. In such cases, using a copper-chelating ligand like TBTA or a lower concentration of the copper catalyst is recommended.
Q4: Can I perform this reaction without a copper catalyst?
A4: Yes, an alternative to the copper-catalyzed reaction is the strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction utilizes a cyclooctyne, a strained alkyne, instead of a terminal alkyne like a propargyl group. SPAAC does not require a cytotoxic copper catalyst, making it a valuable tool for reactions involving live cells or other sensitive biological systems. However, the reaction kinetics of SPAAC are generally slower than those of CuAAC.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Reaction Yield | 1. Oxidation of Cu(I) catalyst. 2. Impure starting materials. 3. Insufficient amount of one reactant. | 1. Degas solvents and use fresh sodium ascorbate. 2. Purify propargyl-PEG and azide compounds. 3. Use a slight excess (1.1-1.5 eq) of the less critical reactant. |
| Slow Reaction Rate | 1. Low temperature. 2. Steric hindrance. 3. Low catalyst concentration. | 1. Gently heat the reaction to 35-45 °C. 2. Increase the concentration of reactants and catalyst. 3. Consider a more soluble ligand if precipitation is observed. |
| Formation of Precipitate | 1. Poor solubility of reactants or product. 2. Catalyst complex precipitation. | 1. Use a co-solvent system (e.g., DMSO/water, t-BuOH/water). 2. Use a stabilizing ligand like TBTA. |
| Difficulty in Product Purification | 1. Excess copper catalyst. 2. Unreacted starting materials. | 1. After the reaction, add a copper chelator (e.g., EDTA) to the workup. 2. Use an excess of the smaller, more easily removable reactant. |
Experimental Protocol: General Procedure for CuAAC
-
Reagent Preparation : Prepare stock solutions of your propargyl-PEG derivative, azide-containing molecule, copper(II) sulfate (CuSO₄), and sodium ascorbate. A typical solvent system is a 1:1 mixture of deionized water and t-butanol.
-
Reaction Setup : In a suitable reaction vessel, combine the propargyl-PEG and the azide compound (typically in a 1:1.1 molar ratio).
-
Catalyst Addition : Sequentially add the copper(II) sulfate solution (to a final concentration of approximately 1-5 mol%) and the sodium ascorbate solution (to a final concentration of 5-10 mol%). If a ligand like TBTA is used, it is typically pre-mixed with the copper sulfate.
-
Reaction Monitoring : Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by techniques such as TLC, LC-MS, or NMR spectroscopy.
-
Workup and Purification : Once the reaction is complete, the copper catalyst can be removed by passing the mixture through a column with chelating resin or by precipitation and filtration. The final product can then be purified using standard chromatographic techniques like size-exclusion or reversed-phase chromatography.
Visualizations
Caption: Troubleshooting workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Best catalyst selection for Propargyl-PEG17-methane click reactions
Propargyl-PEG17-Methane Click Reaction Technical Support Center
Welcome to the technical support center for this compound click reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on catalyst selection, experimental protocols, and troubleshooting for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction involving PEGylated alkynes.
Frequently Asked Questions (FAQs)
Q1: What is the "best" catalyst for a click reaction with this compound?
A1: The "best" catalyst system is application-dependent. The standard and most effective catalyst for CuAAC is Copper(I) [Cu(I)]. Since Cu(I) is prone to oxidation, it is typically generated in situ from a Copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[1][2] The key to success lies in selecting the appropriate stabilizing ligand, which protects the Cu(I) from oxidation and accelerates the reaction.[1][3][4] For PEGylated reagents in aqueous or semi-aqueous solutions, water-soluble ligands are highly recommended.
Q2: What is the role of a ligand and which one should I choose?
A2: A ligand is critical for stabilizing the active Cu(I) catalytic species, preventing its oxidation to the inactive Cu(II) state, and protecting substrates from oxidative damage.[1][4][5] The choice of ligand depends primarily on the solvent system and the sensitivity of your substrates. For reactions involving water-soluble this compound, a water-soluble ligand is the best choice.
-
THPTA (tris(3-hydroxypropyltriazolylmethyl)amine): Excellent water solubility and effectively accelerates the reaction. It is a very common choice for bioconjugation.[3][6][7]
-
BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid): Another highly effective water-soluble ligand that can promote higher reaction efficiency than THPTA under certain conditions.[8][9]
-
TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine): A very effective ligand but has poor water solubility, making it more suitable for reactions in organic solvents or aqueous/organic mixtures.[6][10]
Q3: What is the optimal ratio of components (Copper, Ligand, Reducing Agent)?
A3: The ideal stoichiometry can require some optimization, but a good starting point is crucial.
-
Ligand-to-Copper Ratio: A molar excess of the ligand to copper is recommended to ensure the Cu(I) is protected. A ratio of 5:1 (Ligand:Cu) is common.[1][4]
-
Copper Concentration: A final copper concentration between 50 µM and 2 mM is typically effective.[9][11] For sensitive biological molecules, keeping the copper concentration low (e.g., 50-100 µM) is advisable.[11][12]
-
Reducing Agent: Sodium ascorbate (B8700270) should be used in excess (e.g., 5-10 equivalents relative to copper) and should always be prepared fresh.[13]
Q4: Why is the order of reagent addition important?
A4: The order of addition is critical to prevent catalyst deactivation. It is highly recommended to pre-mix the copper source (e.g., CuSO₄) and the ligand before adding them to the reaction mixture containing the alkyne and azide (B81097).[1][12] The reducing agent (sodium ascorbate) should be added last to initiate the reaction.[9][14] Adding ascorbate to copper in the absence of a ligand can lead to the formation of undesirable precipitates and catalyst deactivation.[12]
Catalyst System Comparison
The table below summarizes the key features of commonly used ligands for CuAAC reactions.
| Ligand | Recommended Solvent(s) | Key Advantages | Considerations |
| THPTA | Aqueous Buffers, Water, DMSO/H₂O | High water solubility, protects biomolecules from oxidative damage, widely used.[3][6][7] | Reaction rates may be slightly slower than with BTTAA in some systems. |
| BTTAA | Aqueous Buffers, Water | High water solubility, may offer faster kinetics than THPTA, ideal for bioconjugation.[8][9] | May be more expensive than THPTA. |
| TBTA | DMSO, DMF, CH₂Cl₂, tBuOH/H₂O | High reaction rates in organic solvents, classic CuAAC ligand.[6] | Poor water solubility can lead to precipitation in aqueous media.[10] |
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Recommended Solution(s) |
| Inactive Copper Catalyst | The active catalyst is Cu(I), which is easily oxidized by dissolved oxygen.[1] Solution: Ensure you are using a fresh solution of a reducing agent like sodium ascorbate.[13] Degas your solvents and buffers by sparging with an inert gas (Argon or Nitrogen) before use.[13] |
| Incorrect Ligand or Ratio | An inappropriate or insufficient amount of ligand will fail to protect the Cu(I) catalyst. Solution: For your PEGylated alkyne, use a water-soluble ligand like THPTA or BTTAA.[1] Use a 5-fold molar excess of ligand relative to your copper salt (e.g., CuSO₄).[4] |
| Impure Reagents | Impurities in the alkyne, azide, or solvents can inhibit the catalyst. Solution: Use high-purity reagents and solvents. Confirm the purity of your this compound and azide partner before the reaction.[1][13] |
| Substrate-Specific Issues | Steric hindrance near the alkyne or azide can slow the reaction.[1] Other functional groups on your azide molecule (e.g., thiols) can chelate and poison the copper catalyst.[1][4] Solution: For sterically hindered substrates, increase reaction time or temperature (if your molecules are stable).[1] If catalyst poisoning is suspected, you may need to increase the catalyst and ligand concentration.[1][4] |
| Incorrect Stoichiometry | An improper ratio of alkyne to azide can result in an incomplete reaction. Solution: While a 1:1 ratio is theoretical, using a slight excess (e.g., 1.1 to 1.5 equivalents) of one component (usually the less expensive or more accessible one) can drive the reaction to completion.[1][13] |
Problem 2: My reaction mixture formed a precipitate or has a strange color.
| Possible Cause | Recommended Solution(s) |
| Precipitation of Catalyst | Adding the reducing agent (sodium ascorbate) directly to the copper salt before the ligand is added can cause precipitation. The TBTA ligand is also poorly soluble in water and can precipitate.[10] Solution: Always pre-mix the copper salt and ligand before adding to the reaction. If working in aqueous media, ensure you are using a water-soluble ligand like THPTA.[1] |
| Insoluble Copper Acetylide | Some terminal alkynes can react with Cu(I) to form insoluble copper acetylide precipitates, which are often red, purple, or brown.[15] Solution: Ensure a proper ligand is used to keep the copper coordinated and soluble. Running the reaction in a solvent system like DMSO/water or acetonitrile/water may improve solubility.[15] |
| Residual Copper Contamination | A persistent blue or green color in your purified product indicates residual copper.[16] Solution: Copper must be removed post-reaction. See the copper removal protocol below. |
Experimental Protocols
Protocol 1: General CuAAC Reaction for this compound
This protocol is a starting point and may require optimization.
1. Prepare Stock Solutions:
-
This compound (Alkyne): 10 mM in DMSO or reaction buffer.
-
Azide Molecule: 10 mM in DMSO or reaction buffer.
-
Copper(II) Sulfate (CuSO₄): 20 mM in water.[3]
-
Ligand (THPTA or BTTAA): 50 mM in water.[1]
-
Sodium Ascorbate (NaAsc): 100 mM in water. Must be prepared fresh. [1]
2. Reaction Setup (for a 1 mL final volume):
-
In a clean reaction vessel, add the azide molecule solution (e.g., 100 µL of 10 mM stock for a 1 mM final concentration).
-
Add the this compound solution (e.g., 110 µL of 10 mM stock for a 1.1 mM final concentration, 1.1 eq).
-
Add the appropriate amount of reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4) to bring the volume to ~900 µL.
-
In a separate microcentrifuge tube, prepare the catalyst premix:
-
Add 25 µL of 50 mM Ligand solution.
-
Add 5 µL of 20 mM CuSO₄ solution.
-
Vortex gently. This creates a 5:1 ligand-to-copper ratio.[3]
-
-
Add the 30 µL of catalyst premix to the main reaction vessel and mix gently.
-
Initiate the reaction by adding 50 µL of the freshly prepared 100 mM sodium ascorbate solution.[2]
-
If necessary, sparge the final mixture with Argon or Nitrogen for 1-2 minutes and seal the vessel.
-
Allow the reaction to proceed at room temperature. Monitor progress by TLC, LC-MS, or HPLC. Reactions are often complete within 1-4 hours.
Protocol 2: Post-Reaction Copper Removal using a Chelating Agent
Residual copper can be toxic to cells and interfere with downstream applications.[17]
-
Once the reaction is complete, add a solution of a chelating agent like EDTA to the reaction mixture to a final concentration of ~10-50 mM.
-
For Organic-Soluble Products: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, DCM) and transfer to a separatory funnel. Wash the organic layer repeatedly with an aqueous EDTA solution (e.g., 0.1 M, pH 8) until the blue/green color of the copper complex is no longer visible in the aqueous layer.[16][17]
-
For Water-Soluble PEGylated Products: If the product is a large macromolecule, dialysis against a buffer containing EDTA is a very effective method.[16][17] Alternatively, size exclusion chromatography can separate the high molecular weight PEG conjugate from the small molecule copper-EDTA complex. Solid-supported scavenger resins with high affinity for metals can also be used by stirring the resin with the reaction mixture and then filtering.[16]
Visualizations
Logical Workflows and Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), γ-phosphate CLICK-functionalized ATP analogs: Kinase substrate identification by non-radioactive in vitro Phosphorylation - Jena Bioscience [jenabioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jenabioscience.com [jenabioscience.com]
- 13. benchchem.com [benchchem.com]
- 14. confluore.com [confluore.com]
- 15. reddit.com [reddit.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
How to prevent aggregation of Propargyl-PEG17-methane conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of Propargyl-PEG17-methane conjugates during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is aggregation a concern?
This compound is a polyethylene (B3416737) glycol (PEG)-based linker molecule commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.[1][2] It contains a propargyl group that can react with azide-containing molecules through a copper-catalyzed "click chemistry" reaction.[1][3][4] The PEG component enhances the aqueous solubility of the resulting conjugate.[3][5]
Aggregation is a significant concern because the formation of insoluble particles can lead to:
-
Reduced therapeutic efficacy
-
Difficulty in purification and analysis
-
Potential for immunogenic responses[6]
-
Inaccurate experimental results
Q2: What are the primary causes of this compound conjugate aggregation?
Aggregation of PEGylated molecules, including this compound conjugates, can be triggered by several factors:
-
High Concentrations: Increased proximity of conjugate molecules raises the likelihood of intermolecular interactions and aggregation.[3][7]
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the buffer can significantly impact the stability and solubility of the conjugate.[3][7] Deviations from optimal conditions can expose hydrophobic regions, promoting aggregation.
-
Temperature Fluctuations: Elevated temperatures can decrease the stability of the conjugate and accelerate degradation and aggregation.[8][9][10]
-
Improper Storage: Exposure to light and oxygen can lead to oxidative degradation and aggregation over time.[8][9][10]
-
Interactions with Surfaces: Conjugates can adsorb to the surfaces of storage vessels, which can induce aggregation.[11]
Troubleshooting Guides
Issue 1: Conjugate precipitates out of solution during or after the conjugation reaction.
This is a common issue that can often be resolved by optimizing the reaction conditions and including stabilizing agents.
Troubleshooting Steps:
-
Optimize Reaction Conditions: Systematically screen different reaction parameters to find the optimal conditions for your specific conjugate.
-
Concentration: Test a range of concentrations for your molecule and the this compound.
-
Molar Ratio: Evaluate different molar ratios of the PEG linker to your molecule.
-
pH: Screen a range of pH values to determine the pH at which your conjugate is most stable.
-
Temperature: Conduct the reaction at different temperatures (e.g., 4°C vs. room temperature) to see if a lower temperature improves solubility.[11]
-
-
Incorporate Stabilizing Excipients: The addition of certain chemicals to the buffer can help prevent aggregation.[11]
| Excipient | Recommended Concentration | Mechanism of Action |
| Sucrose | 5-10% (w/v) | Increases protein stability through preferential exclusion.[11] |
| Trehalose | 5-10% (w/v) | Acts as a protein stabilizer.[11] |
| Sorbitol / Glycerol | 5-10% (w/v) | Function as protein stabilizers.[11] |
| Arginine | 50-100 mM | Suppresses non-specific protein-protein interactions.[11] |
| Glycine | 50-100 mM | Known to suppress protein aggregation.[11] |
| Polysorbate 20/80 | 0.01-0.05% (v/v) | Reduces surface tension and prevents adsorption to surfaces.[11] |
-
Control Reaction Kinetics: A slower, more controlled reaction can sometimes prevent aggregation.
Experimental Workflow for Optimizing Reaction Conditions
Caption: Workflow for optimizing reaction conditions to minimize aggregation.
Issue 2: Stored conjugate solution becomes cloudy or shows visible precipitates over time.
This indicates instability during storage. Proper storage conditions are critical for the long-term stability of your this compound conjugate.
Troubleshooting Steps:
-
Optimize Storage Temperature:
-
Protect from Light and Oxygen:
-
Use Appropriate Buffers and Additives:
-
The same stabilizing excipients used during the reaction can also be included in the storage buffer.
-
Ensure the storage buffer pH corresponds to the pH of maximum stability for your conjugate.
-
Logical Diagram of Aggregation Prevention
Caption: Factors leading to aggregation and corresponding prevention strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tebubio.com [tebubio.com]
- 3. m-PEG17-propargyl, 146185-77-5 | BroadPharm [broadpharm.com]
- 4. This compound | CAS#:146185-77-5 | Chemsrc [chemsrc.com]
- 5. m-PEG17-Propargyl, CAS 146185-77-5 | AxisPharm [axispharm.com]
- 6. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nhsjs.com [nhsjs.com]
- 8. hamptonresearch.com [hamptonresearch.com]
- 9. hamptonresearch.com [hamptonresearch.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
The Strategic Advantage of Propargyl-PEG17-Methane in PROTAC Development: A Comparative Guide
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal strategy for eliminating disease-causing proteins. These heterobifunctional molecules consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two. The linker is not merely a spacer but a key determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex essential for protein degradation.[1][2]
This guide provides a comprehensive comparison of Propargyl-PEG17-methane with other common linker classes used in PROTAC development, supported by experimental data. It is intended for researchers, scientists, and drug development professionals seeking to optimize their PROTAC design strategies.
This compound: A Versatile Tool for PROTAC Synthesis
This compound is a polyethylene (B3416737) glycol (PEG)-based linker featuring a terminal alkyne group.[3][4] This structure offers a unique combination of properties that are highly advantageous for PROTAC development:
-
Enhanced Solubility and Permeability: The hydrophilic nature of the 17-unit PEG chain can significantly improve the aqueous solubility of the PROTAC molecule, a common challenge for these high molecular weight compounds.[5][6] This can, in turn, positively impact cell permeability and overall bioavailability.
-
Optimal Length and Flexibility: The extended length of the PEG17 chain provides the necessary flexibility and spatial separation between the two ligands to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[7][8]
-
"Click Chemistry" Enabled Synthesis: The terminal propargyl (alkyne) group is a key feature, enabling the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[3] This allows for the modular and rapid synthesis of PROTAC libraries with different ligand combinations, accelerating the optimization process.[9]
Comparative Analysis of PROTAC Linkers
The choice of linker significantly impacts the degradation efficiency (DC50 and Dmax), pharmacokinetic (DMPK), and pharmacodynamic (PD) properties of a PROTAC. Below is a comparison of different linker types based on available literature.
Flexible Linkers: PEG vs. Alkyl Chains
PEG and alkyl chains are the most common flexible linkers used in PROTAC design.[1] Their flexibility allows the PROTAC to adopt multiple conformations, increasing the likelihood of forming a productive ternary complex.
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| PEG Chains | Hydrophilic, flexible, variable lengths | Improved solubility and cell permeability.[10] Easily tunable length. | Can sometimes lead to reduced metabolic stability compared to alkyl chains. |
| Alkyl Chains | Hydrophobic, flexible, synthetically accessible | High degree of conformational freedom. Straightforward synthesis. | Can decrease the overall solubility of the PROTAC molecule.[10] |
Quantitative Data Summary: Flexible Linkers
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 | Dmax (%) | Reference |
| BRD4 | CRBN | PEG | 0 (no PEG) | < 0.5 µM | Not Specified | [1] |
| BRD4 | CRBN | PEG | 1-2 units | > 5 µM | Not Specified | [1] |
| BRD4 | CRBN | PEG | 4-5 units | < 0.5 µM | Not Specified | [1] |
| BRD4 | VHL | PEG | Variable | Potency decreased with increased length | Not Specified | [1] |
| TBK1 | Not Specified | Alkyl/Ether | < 12 | No degradation | - | [10] |
| TBK1 | Not Specified | Alkyl/Ether | 21 | 3 nM | 96 | [10] |
| TBK1 | Not Specified | Alkyl/Ether | 29 | 292 nM | 76 | [10] |
| ERα | Not Specified | PEG | 12 | Effective | Not Specified | [10] |
| ERα | Not Specified | PEG | 16 | More Potent | Not Specified | [10] |
| CRBN | Not Specified | Alkyl | 9 | Concentration-dependent decrease | Not Specified | [10] |
| CRBN | Not Specified | PEG | 3 units | Weak degradation | Not Specified | [10] |
Note: This table summarizes data from different studies and target proteins, and direct comparison should be made with caution. The optimal linker length is target-dependent.
Rigid and Clickable Linkers
Rigid linkers, often incorporating cyclic structures, and "clickable" linkers that form stable triazole rings, offer advantages in terms of pre-organizing the PROTAC into a bioactive conformation and improving metabolic stability.[10]
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| Rigid Linkers (e.g., piperazine, phenyl) | Conformational constraint | Can enhance potency and selectivity by reducing the entropic penalty of binding.[10] Improved metabolic stability. | More synthetically challenging to prepare.[10] |
| Clickable Linkers (Alkyne/Azide) | Forms a stable triazole ring | Enables efficient and modular PROTAC synthesis.[10] The resulting triazole is metabolically stable. | The triazole ring adds rigidity, which may not always be optimal. |
Quantitative Data Summary: Rigid vs. Flexible Linkers
| Target Protein | E3 Ligase | Linker Type | PROTAC | Degradation | Reference |
| AR | Not Specified | Flexible (PEG) | Parent PROTAC 54 | Exhibited degradation | [10] |
| AR | Not Specified | Rigid (Disubstituted phenyl) | PROTACs 55-57 | No activity | [10] |
Signaling Pathways and Experimental Workflows
The fundamental mechanism of PROTAC action involves hijacking the ubiquitin-proteasome system (UPS).
Caption: PROTAC-mediated protein degradation pathway.
The evaluation of a PROTAC's efficacy typically follows a standardized workflow.
Caption: Generalized workflow for evaluating PROTAC efficacy.
Experimental Protocols
Western Blotting for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[10]
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells in 6-well plates to achieve 70-80% confluency. Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours), including a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal. Quantify band intensities and normalize the target protein to the loading control. Calculate DC50 and Dmax values from dose-response curves.
Ubiquitination Assay (Immunoprecipitation-based)
This assay confirms that PROTAC-mediated degradation occurs via the ubiquitin-proteasome pathway by detecting the polyubiquitination of the target protein.
Materials:
-
Materials for cell culture, treatment, and lysis as in the Western Blot protocol.
-
Proteasome inhibitor (e.g., MG132)
-
Immunoprecipitation (IP) buffer
-
Antibody against the target protein for IP
-
Protein A/G magnetic beads
-
Antibody against ubiquitin for Western Blot
Procedure:
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) for a few hours to allow for the accumulation of polyubiquitinated proteins.
-
Cell Lysis: Lyse cells in IP buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with the target protein antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complex.
-
Wash the beads several times with IP buffer.
-
-
Elution and Western Blot: Elute the protein from the beads using Laemmli sample buffer and boil. Perform Western Blotting as described above, using an anti-ubiquitin antibody to detect the polyubiquitinated target protein.
Conclusion
The linker is a critical component in PROTAC design, and this compound offers a compelling combination of properties that can accelerate the development of effective protein degraders. Its long, flexible, and hydrophilic PEG chain can enhance solubility and facilitate optimal ternary complex formation, while the terminal propargyl group enables efficient and modular synthesis via "click chemistry." While the optimal linker is always dependent on the specific target and E3 ligase, the characteristics of this compound make it a strong candidate for initial PROTAC design and library synthesis. Further empirical testing is necessary to determine the ideal linker for any given PROTAC system. The provided protocols offer a robust framework for evaluating the efficacy of newly synthesized PROTACs.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Propargyl-PEG3-methane | PROTAC连接子 | MCE [medchemexpress.cn]
- 5. The Essential Role of Linkers in PROTACs [axispharm.com]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 9. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Propargyl-PEG17-Methane: A Comparative Guide to PEG Linker Length in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced bioconjugation and drug delivery, the choice of a linker molecule is a critical determinant of the final product's efficacy, stability, and pharmacokinetic profile. Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG) chains are frequently employed to enhance the therapeutic properties of proteins, peptides, and small molecules. This guide provides a comprehensive comparison of Propargyl-PEG17-methane with shorter and longer PEG chain alternatives, supported by experimental data and detailed protocols to inform the rational design of next-generation bioconjugates.
Propargyl-PEG-methane linkers are heterobifunctional molecules featuring a terminal propargyl group for facile and specific conjugation via copper-catalyzed or strain-promoted alkyne-azide cycloaddition ("click chemistry"), and a terminal methyl ether group that renders the PEG chain inert at one end.[1] The length of the intervening PEG chain plays a pivotal role in modulating the physicochemical and biological properties of the resulting conjugate.
The Impact of PEG Chain Length on Bioconjugate Performance
The selection of an appropriate PEG linker length is a balancing act between optimizing solubility, stability, and in vivo circulation time, while minimizing potential steric hindrance that could negatively impact the biological activity of the conjugated molecule.[2]
Shorter PEG Chains (e.g., PEG4, PEG8):
-
Advantages: Shorter PEG linkers are often favored when a smaller overall size of the conjugate is desirable.[3] They can be advantageous in scenarios where minimal steric hindrance is crucial for maintaining high binding affinity to a target receptor or for facilitating efficient cellular uptake. In some cases, shorter linkers have been shown to lead to higher in vitro cytotoxicity of antibody-drug conjugates (ADCs).[2]
-
Disadvantages: Conjugates with shorter PEG chains may exhibit lower solubility, particularly when attached to hydrophobic molecules. They generally have a shorter circulation half-life due to a smaller hydrodynamic radius, leading to faster renal clearance.[2]
Intermediate PEG Chains (e.g., PEG12, PEG17):
-
Advantages: Intermediate-length PEG chains, such as in this compound, often represent a compromise, providing a good balance of enhanced solubility and stability without introducing excessive steric bulk.[4][5] They can significantly extend the in vivo half-life of bioconjugates compared to their shorter-chain counterparts.
-
Disadvantages: The optimal length is highly dependent on the specific application, and an intermediate length may not always be sufficient to achieve the desired pharmacokinetic profile or to overcome solubility challenges of very hydrophobic payloads.
Longer PEG Chains (e.g., PEG24 and above):
-
Advantages: Longer PEG chains provide the most significant increase in hydrodynamic radius, leading to a pronounced extension of circulation half-life and reduced renal clearance.[2] They offer a superior "stealth" effect, shielding the bioconjugate from the host's immune system and reducing immunogenicity.[2] Furthermore, they are highly effective at improving the solubility and stability of conjugated molecules.[6]
-
Disadvantages: The increased size and flexibility of long PEG chains can lead to steric hindrance, potentially reducing the binding affinity of the targeting moiety or the activity of the payload.[2] There is also a risk of reduced in vitro potency with very long linkers.[2]
Data Presentation: Performance Comparison of Varying PEG Linker Lengths
The following tables summarize the expected impact of PEG chain length on key performance metrics of bioconjugates, based on trends observed in the scientific literature.
Table 1: Physicochemical Properties
| PEG Chain Length | Solubility | Stability | Hydrodynamic Radius |
| Short (e.g., PEG4) | Moderate | Moderate | Small |
| Intermediate (e.g., PEG17) | High | High | Medium |
| Long (e.g., PEG24) | Very High | Very High | Large |
Table 2: Pharmacokinetic and Pharmacodynamic Properties
| PEG Chain Length | In Vivo Half-Life | Immunogenicity | In Vitro Potency (IC50) | In Vivo Efficacy |
| Short (e.g., PEG4) | Short | Moderate | Potentially Higher | May be limited by rapid clearance |
| Intermediate (e.g., PEG17) | Moderate | Low | Good | Often improved due to better PK |
| Long (e.g., PEG24) | Long | Very Low | May be reduced | Generally enhanced due to prolonged exposure |
Note: The optimal PEG linker length is highly dependent on the specific antibody, payload, and target, necessitating empirical evaluation.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments to compare the performance of bioconjugates with different PEG linker lengths.
Protocol 1: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol is designed to quantify the degradation of a target protein in cultured cells following treatment with a Proteolysis Targeting Chimera (PROTAC) containing a Propargyl-PEG linker of varying length.[7][8]
Materials:
-
Human cancer cell line expressing the target protein (e.g., THP-1 for BRD4).[7]
-
PROTACs with varying Propargyl-PEG linker lengths (e.g., PEG4, PEG17, PEG24).
-
DMSO (vehicle control).
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS.[7]
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA or Bradford protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (5% non-fat dry milk or BSA in TBST).
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Seeding and Treatment:
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.[8]
-
Add ice-cold lysis buffer to each well and scrape the cells.[8]
-
Incubate the lysate on ice for 30 minutes.[8]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.[7]
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[8]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[8]
-
Wash the membrane three times with TBST.[8]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane three times with TBST.[8]
-
-
Detection and Analysis:
Protocol 2: In Vitro Plasma Stability Assay for Antibody-Drug Conjugates
This protocol describes a method to assess the stability of an ADC with different Propargyl-PEG linker lengths in plasma.[9][10]
Materials:
-
ADCs with varying Propargyl-PEG linker lengths.
-
Plasma from different species (e.g., human, mouse, rat).[10]
-
Phosphate-buffered saline (PBS).
-
ELISA plates.
-
Coating antibody (e.g., anti-human IgG).
-
Detection antibody (e.g., HRP-conjugated anti-payload antibody).
-
TMB substrate.
-
Stop solution (e.g., 1M H2SO4).
-
Plate reader.
-
LC-MS system for free drug quantification.
Procedure:
-
Incubation:
-
Incubate the ADCs in plasma at 37°C for various time points (e.g., 0, 24, 48, 72 hours).[10]
-
-
Quantification of Conjugated Antibody (ELISA):
-
Coat ELISA plates with an anti-human IgG antibody.
-
Add plasma samples containing the ADCs to the wells and incubate.
-
Wash the wells and add an HRP-conjugated anti-payload antibody.
-
Wash the wells and add TMB substrate.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate the concentration of conjugated antibody at each time point.
-
-
Quantification of Total Antibody (ELISA):
-
Perform a similar ELISA as above, but use an HRP-conjugated anti-human IgG antibody for detection to measure the total antibody concentration.
-
-
Quantification of Free Drug (LC-MS):
-
Precipitate plasma proteins from the samples (e.g., with acetonitrile).
-
Analyze the supernatant by LC-MS to quantify the amount of released payload.
-
-
Data Analysis:
-
Calculate the percentage of drug loss over time from the ELISA data.
-
Correlate the drug loss with the increase in free drug measured by LC-MS.
-
Protocol 3: Determination of In Vivo Half-Life of a PEGylated Protein
This protocol outlines a method to determine the circulation half-life of a PEGylated protein with different Propargyl-PEG linker lengths in a murine model using an ELISA.[11]
Materials:
-
PEGylated proteins with varying Propargyl-PEG linker lengths.
-
Mice (e.g., BALB/c).
-
Syringes and needles for injection and blood collection.
-
Anticoagulant (e.g., EDTA).
-
Centrifuge.
-
ELISA kit for the specific protein or a general PEG ELISA kit.[11]
Procedure:
-
Animal Dosing:
-
Administer a single intravenous (IV) dose of the PEGylated protein to each mouse.
-
-
Blood Sampling:
-
Collect blood samples at various time points post-injection (e.g., 5 min, 1, 4, 8, 24, 48, 72 hours).
-
Collect blood into tubes containing an anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
ELISA Analysis:
-
Data Analysis:
-
Plot the plasma concentration of the PEGylated protein versus time.
-
Use pharmacokinetic software to calculate the elimination half-life (t1/2) for each PEGylated protein.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using the Graphviz DOT language, illustrate key signaling pathways and experimental workflows relevant to the application of Propargyl-PEG linkers in ADCs and PROTACs.
Caption: EGFR signaling pathway and ADC mechanism of action.
Caption: PROTAC-mediated protein degradation workflow.
By carefully considering the interplay between PEG linker length and the desired properties of a bioconjugate, and by employing rigorous experimental validation as outlined in this guide, researchers can rationally design more effective and safer therapeutics.
References
- 1. m-PEG17-propargyl, 146185-77-5 | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:146185-77-5 | Chemsrc [chemsrc.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 10. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 11. lifediagnostics.com [lifediagnostics.com]
- 12. abcam.com [abcam.com]
- 13. mabtech.com [mabtech.com]
A Comparative Guide to Functional Assays for PROTACs: Spotlight on Propargyl-PEG17-Methane Linkers
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in therapeutic science, shifting the paradigm from protein inhibition to targeted protein degradation. A PROTAC's efficacy is a finely tuned interplay of its three components: a warhead for the target protein of interest (POI), an E3 ligase ligand, and the crucial linker that tethers them. The linker is not merely a spacer; its composition and length are critical determinants of a PROTAC's pharmacokinetic and pharmacodynamic properties.
This guide provides a comparative overview of key functional assays for evaluating PROTACs, with a special focus on those synthesized using Propargyl-PEG17-methane, a polyethylene (B3416737) glycol (PEG)-based linker increasingly utilized for its favorable properties and synthetic tractability via "click chemistry." We will objectively compare the performance characteristics of PEG-based linkers against common alternatives like alkyl chains, supported by experimental data and detailed protocols for essential assays.
The Central Role of the PROTAC Linker
The linker's design profoundly influences a PROTAC's ability to induce the formation of a stable and productive ternary complex, comprising the POI, the PROTAC, and an E3 ligase. This complex is the necessary precursor to the ubiquitination and subsequent proteasomal degradation of the target protein. The choice of linker impacts several key attributes:
-
Solubility and Cell Permeability: The physicochemical properties of the linker directly affect the overall solubility and membrane permeability of the PROTAC molecule. Hydrophilic linkers, such as those based on PEG, can enhance aqueous solubility, a common challenge for these relatively large molecules.[1]
-
Ternary Complex Formation: The length and flexibility of the linker dictate the spatial orientation of the POI and E3 ligase. An optimal linker facilitates favorable protein-protein interactions within the ternary complex, a phenomenon known as positive cooperativity, which enhances the stability and efficiency of the degradation process.[2]
-
Metabolic Stability: The chemical nature of the linker can influence its susceptibility to metabolic degradation, thereby affecting the PROTAC's half-life and in vivo efficacy.[3]
This compound is a bifunctional linker featuring a PEG chain that enhances hydrophilicity and an alkyne group for efficient, modular synthesis of PROTACs through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction.[4] This approach allows for the rapid generation of PROTAC libraries with diverse linker lengths and compositions for optimization.
Comparative Analysis of Linker Performance
| Feature | PEG-Based Linkers (e.g., this compound) | Alkyl Linkers |
| Composition | Repeating ethylene (B1197577) glycol units, often with terminal functional groups for conjugation. | Saturated or unsaturated hydrocarbon chains. |
| Solubility | Generally higher hydrophilicity, which can improve the aqueous solubility of the PROTAC molecule.[3] | More hydrophobic, potentially leading to lower aqueous solubility.[3] |
| Cell Permeability | The relationship is complex; PEG linkers can adopt folded conformations that may shield polar surface area and aid permeability, but excessive length can be detrimental.[5] | Generally, increased lipophilicity can improve passive diffusion across cell membranes, but this is not always the case.[6] |
| Ternary Complex Stability | The flexibility of the PEG chain can facilitate the necessary conformational arrangements for stable ternary complex formation.[4] | Can also support stable ternary complex formation, but the optimal length is highly target-dependent. |
| Synthesis | Amenable to modular "click chemistry" approaches for rapid library synthesis.[4] | Synthetically straightforward and readily available in various lengths. |
| Metabolic Stability | Can be susceptible to in vivo metabolic processes.[3] | Generally considered to have good metabolic stability. |
Illustrative Performance Data (BRD4 Degraders)
The following data, compiled from studies on different BRD4-targeting PROTACs, illustrates how linker composition can impact degradation and cell viability. Note: This is not a direct comparison of a single PROTAC with different linkers but rather a representation of the performance of different PROTACs with linkers of the indicated type.
| PROTAC (Target: BRD4) | Linker Type | DC₅₀ (nM) | IC₅₀ (nM) | Cell Line |
| MZ1 | PEG-based | ~8-23 | ~50-100 | H661, H838 |
| ARV-825 | PEG-based | <1 | ~10-50 | Burkitt's Lymphoma, 22RV1 |
| dBET1 | PEG-based | ~4 | Not Reported | MV4-11 |
| Compound 28 (from a comparative study) | Alkyl-based | 31 | Not Reported | HEK293 |
| Compound 24 (Amide-linked alkyl, counterpart to 28) | Alkyl-based (with amide) | 125 | Not Reported | HEK293 |
This illustrative data suggests that while both PEG and alkyl linkers can be used to create potent PROTACs, subtle changes in linker composition can lead to significant differences in degradation efficiency (DC₅₀).
Key Functional Assays for PROTAC Evaluation
A systematic evaluation of PROTAC efficacy requires a suite of robust functional assays. Here, we detail the protocols for three critical assays.
Target Protein Degradation Assay (Western Blotting)
This assay directly measures the reduction in the levels of the target protein following PROTAC treatment, allowing for the determination of the DC₅₀ (the concentration of PROTAC that induces 50% degradation of the target protein) and Dₘₐₓ (the maximum percentage of degradation).
Experimental Protocol:
-
Cell Seeding: Plate the desired cell line in 6-well plates at a density that ensures they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete cell culture medium. Aspirate the old medium from the cells and add the medium containing the different PROTAC concentrations. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for a predetermined time course (e.g., 4, 8, 16, 24 hours) at 37°C and 5% CO₂.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Separate the proteins by SDS-PAGE.
-
Immunoblotting: Transfer the separated proteins to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add an ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.[7]
Ternary Complex Formation Assay (NanoBRET™)
This assay measures the proximity-induced interaction between the target protein and the E3 ligase in live cells, providing a direct readout of ternary complex formation. It is used to determine the EC₅₀ (the concentration of PROTAC that promotes 50% of the maximal ternary complex formation) and Bₘₐₓ (the maximum signal, indicative of the extent of complex formation).
Experimental Protocol:
-
Cell Seeding and Transfection: Seed HEK293T cells in a white, opaque 96-well plate. Co-transfect the cells with plasmids encoding the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase fused to HaloTag® (acceptor).
-
Incubation: Incubate the transfected cells for 24-48 hours.
-
Compound Treatment: Prepare serial dilutions of the PROTAC. To distinguish ternary complex formation from subsequent degradation, cells can be pre-treated with a proteasome inhibitor (e.g., MG132). Add the PROTAC dilutions to the cells.
-
Reagent Addition: Add the HaloTag® NanoBRET® 618 Ligand (acceptor substrate) and the Nano-Glo® Live Cell Substrate (donor substrate) to the wells.
-
Signal Measurement: Incubate the plate at room temperature to allow the signal to stabilize. Measure the donor emission (~460 nm) and acceptor emission (~618 nm) using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the log of the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Bₘₐₓ.[8]
Cell Viability Assay (CellTiter-Glo®)
This assay assesses the effect of PROTAC-induced protein degradation on cell proliferation and viability. It measures the level of ATP, which is an indicator of metabolically active cells, and is used to determine the IC₅₀ (the concentration of PROTAC that inhibits cell viability by 50%).
Experimental Protocol:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the PROTAC to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for a chosen duration (e.g., 48 or 72 hours).
-
Reagent Addition: Equilibrate the plate to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition and Analysis: Record the luminescence using a plate-reading luminometer. Calculate cell viability as a percentage relative to the vehicle-treated control and plot the results against the log of the PROTAC concentration to determine the IC₅₀ value.
Visualizing the Pathways and Processes
To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. precisepeg.com [precisepeg.com]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. ARV-825 Showed Antitumor Activity against BRD4-NUT Fusion Protein by Targeting the BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
The Linker's Pivotal Role: A Comparative Study on PROTAC Efficacy and Selectivity
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in harnessing their therapeutic potential. A key, and often underestimated, component of these heterobifunctional molecules is the linker that connects the target protein-binding ligand to the E3 ligase-recruiting moiety. The composition, length, and rigidity of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. This guide provides an objective comparison of different PROTAC linkers, supported by experimental data, to aid in the rational design of next-generation protein degraders.
The linker is not merely a passive spacer; it plays an active role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][2] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome. Conversely, a poorly designed linker can lead to steric hindrance, unfavorable conformations, or instability, ultimately compromising degradation efficiency.[1][]
Impact of Linker Composition and Length on PROTAC Efficacy
The efficacy of a PROTAC is typically quantified by two key parameters: DC50 (the concentration of the PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation achieved).[1] Lower DC50 and higher Dmax values indicate greater efficacy. The following tables summarize experimental data from various studies, comparing the performance of different linker types and lengths.
Case Study 1: Targeting the Estrogen Receptor (ER)
In a study focused on developing ERα-targeting PROTACs, the length of the linker was systematically varied to determine its impact on degradation efficacy. The results demonstrated a significant correlation between linker length and the ability of the PROTAC to degrade the ER in cultured cells.[4][5]
| Linker Type | Linker Length (atoms) | DC50 | Dmax | Cell Line | Reference |
| Alkyl Chain | 9 | >10 µM | <20% | MCF7 | [4][5] |
| Alkyl Chain | 12 | ~1 µM | ~60% | MCF7 | [4][5] |
| Alkyl Chain | 16 | ~100 nM | >80% | MCF7 | [4][5] |
| Alkyl Chain | 19 | ~1 µM | ~70% | MCF7 | [4][5] |
| Alkyl Chain | 21 | >1 µM | ~50% | MCF7 | [4][5] |
Table 1: Comparison of ERα-targeting PROTACs with varying alkyl chain linker lengths. The 16-atom linker demonstrated the highest efficacy.[4][5]
Case Study 2: Targeting BET Bromodomains
The development of PROTACs targeting the Bromo- and Extra-Terminal (BET) bromodomain proteins, such as BRD4, has provided valuable insights into the role of the linker in achieving both potency and selectivity. The PROTAC MZ1, for instance, utilizes a specific linker that contributes to its relative selectivity for BRD4 over other BET family members like BRD2 and BRD3.[6] In contrast, other BET-targeting PROTACs with different linkers, such as ARV-825 and dBET1, efficiently degrade BRD2 and BRD3 in addition to BRD4.[6]
| PROTAC | Linker Composition | Target Selectivity | Reference |
| MZ1 | PEG-based | Relatively selective for BRD4 degradation | [6] |
| ARV-825 | Different E3 ligase and linker structure | Degrades BRD2, BRD3, and BRD4 | [6] |
| dBET1 | Different E3 ligase and linker structure | Degrades BRD2, BRD3, and BRD4 | [6] |
Table 2: Comparison of BET bromodomain-targeting PROTACs highlighting the impact of the linker on selectivity.
Case Study 3: Targeting PI3K/mTOR
In the development of dual-targeting PROTACs for PI3K and mTOR, a structure-activity relationship (SAR) analysis revealed that flexible linkers, such as polyethylene (B3416737) glycol (PEG) or alkyl chains, exhibited superior degradation efficiency. This is likely due to their ability to more effectively promote the formation of the ternary complex.[7]
| PROTAC | Linker Type | Target(s) | DC50 (PI3K) | DC50 (mTOR) | Dmax (mTOR) | Cell Line | Reference |
| GP262 | Flexible (PEG/Alkyl) | PI3K/mTOR | 42.23–227.4 nM | 45.4 nM | 74.9% | MDA-MB-231 | [7] |
Table 3: Efficacy of a dual PI3K/mTOR-targeting PROTAC with a flexible linker.[7]
The Role of the Linker in Modulating Selectivity
The linker can also be strategically modified to impart selectivity for the degradation of one protein over another, even when the "warhead" of the PROTAC can bind to multiple targets. For example, a lapatinib-based PROTAC was initially found to degrade both EGFR and HER2. However, by extending the linker with a single ethylene (B1197577) glycol unit, the resulting PROTAC selectively degraded EGFR while no longer affecting HER2 levels.[6] This highlights the linker's critical role in orienting the ternary complex to favor the ubiquitination of a specific target.
Visualizing PROTAC Mechanisms and Workflows
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.
Western Blotting for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[1]
-
Cell Culture and Treatment: Plate cells (e.g., MCF7, HEK293T, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment. Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[1]
-
Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a Bradford or BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin) to correct for loading differences.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to assess the engagement of a PROTAC with its intended target and potential off-targets in a cellular context.[8]
-
Treatment and Heating: Treat intact cells with the PROTAC of interest. Heat the cells to a range of temperatures.[8]
-
Lysis and Protein Quantification: Lyse the cells and separate the soluble fraction from the precipitated proteins.[8]
-
Analysis: The binding of a ligand (the PROTAC) can stabilize a protein, leading to a higher melting temperature. This change in thermal stability can be detected by Western blotting or mass spectrometry to confirm target engagement.[8]
Conclusion
The choice of linker is a critical determinant of PROTAC success. While flexible linkers like alkyl and PEG chains offer synthetic ease and have been widely used, there is a growing interest in more rigid and "clickable" linkers to improve potency, selectivity, and drug-like properties.[1] The data presented in this guide underscores the necessity of empirical testing and systematic variation of the linker to optimize the performance of a PROTAC for a specific target. Future advancements in computational modeling and structural biology will undoubtedly play an increasingly important role in the rational design of linkers, accelerating the development of novel and highly effective protein-degrading therapeutics.[6][9]
References
- 1. benchchem.com [benchchem.com]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 4. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
Validating Bioconjugation with Propargyl-PEG17-methane: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the successful conjugation of molecules is a critical step in the development of novel therapeutics and diagnostics. Propargyl-PEG17-methane is a popular reagent for bioconjugation, primarily utilized in "click chemistry" reactions. This guide provides a comprehensive comparison of methods to validate successful bioconjugation with this compound and its alternatives, supported by experimental data and detailed protocols.
Bioconjugation with this compound: The "Click Chemistry" Approach
This compound is a polyethylene (B3416737) glycol (PEG) linker containing a terminal alkyne group. This functional group is key to its utility in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction forms a stable triazole linkage between the PEG linker and a molecule containing an azide (B81097) group.
Alternative Bioconjugation Strategies
While click chemistry offers high specificity and efficiency, other methods are also widely used for bioconjugation. The choice of method often depends on the available functional groups on the biomolecule of interest.
1. Amine-Reactive Conjugation (NHS Esters): N-hydroxysuccinimide (NHS) esters are commonly used to modify primary amines, such as those found on lysine (B10760008) residues and the N-terminus of proteins.[1][2] This method results in a stable amide bond.
2. Thiol-Reactive Conjugation (Maleimides): Maleimide chemistry targets sulfhydryl (thiol) groups, most commonly found on cysteine residues in proteins.[3][] This reaction forms a stable thioether bond and is highly specific, making it ideal for site-specific modifications.[]
Comparison of Validation Techniques
A multi-faceted approach is often necessary to confirm successful bioconjugation and characterize the resulting product. The following table compares common analytical techniques for validating PEGylated biomolecules.
| Technique | Principle | Resolution | Throughput | Key Advantages | Key Limitations |
| SDS-PAGE | Separation by molecular weight | Low to Medium | High | Simple, widely available, provides a quick visual confirmation of increased mass. | Band smearing can occur due to interactions between PEG and SDS; not suitable for precise mass determination.[5][6] |
| Native PAGE | Separation by size, shape, and charge | Medium | High | Avoids PEG-SDS interaction issues, providing sharper bands than SDS-PAGE.[5][6] | Migration is not solely based on molecular weight, making mass estimation difficult. |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio | High to Very High | Medium | Provides accurate molecular weight, determines the degree of PEGylation, and can identify conjugation sites.[7][8] | Can be complex for heterogeneous samples; requires specialized instrumentation. |
| Size Exclusion Chromatography (SEC) | Separation by hydrodynamic radius | Low to Medium | High | Good for separating unreacted PEG and protein from the conjugate; can indicate aggregation. | Low resolution for species with similar sizes; not ideal for separating different degrees of PEGylation. |
| Ion Exchange Chromatography (IEX) | Separation by net charge | Medium to High | Medium | Can separate positional isomers and different degrees of PEGylation due to charge shielding by PEG. | Requires charged biomolecules; mobile phase optimization can be complex. |
| Hydrophobic Interaction Chromatography (HIC) | Separation by hydrophobicity | Medium to High | Medium | Can separate PEGylated species from unreacted protein; useful for purification.[9][] | Performance can be variable for PEGylated proteins and requires careful method development.[11] |
Experimental Workflow for Bioconjugation and Validation
The overall process from bioconjugation to validation follows a logical sequence of steps to ensure the desired product is obtained and well-characterized.
Detailed Experimental Protocols
SDS-PAGE Analysis of PEGylated Proteins
Objective: To visually confirm an increase in molecular weight post-conjugation.
Materials:
-
Precast polyacrylamide gels (e.g., 4-20% gradient)
-
SDS-PAGE running buffer
-
2X Laemmli sample buffer
-
Protein molecular weight standards
-
Unmodified protein control
-
PEGylated protein sample
-
Coomassie Brilliant Blue stain or a PEG-specific stain (e.g., barium iodide)
-
Destaining solution
Protocol:
-
Prepare samples by mixing the protein solution with an equal volume of 2X Laemmli sample buffer.
-
Heat the samples at 95-100°C for 5 minutes to denature the proteins.
-
Load the molecular weight standards, unmodified protein control, and PEGylated protein sample into the wells of the polyacrylamide gel.
-
Run the gel in SDS-PAGE running buffer at a constant voltage (e.g., 150V) until the dye front reaches the bottom of the gel.
-
Carefully remove the gel from the cassette.
-
Stain the gel with Coomassie Brilliant Blue for 15-30 minutes. For specific detection of PEG, after Coomassie staining, the gel can be stained with a barium iodide solution.[12]
-
Destain the gel until clear bands are visible against a transparent background.
-
Image the gel. A successful conjugation will show a band for the PEGylated protein at a higher apparent molecular weight than the unmodified protein. Note that PEGylated proteins may run at a higher apparent molecular weight than their actual mass.[12]
Mass Spectrometry Analysis of PEGylated Proteins
Objective: To determine the precise molecular weight and degree of PEGylation of the bioconjugate.
Materials:
-
High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
-
Appropriate chromatography system (e.g., HPLC or UPLC) for LC-MS
-
Solvents for mobile phase (e.g., water, acetonitrile, formic acid)
-
Unmodified protein control
-
PEGylated protein sample
Protocol:
-
Prepare the unmodified and PEGylated protein samples by diluting them in an appropriate buffer (e.g., 10mM ammonium (B1175870) acetate (B1210297) for native MS or a low pH buffer for reversed-phase LC-MS).
-
For LC-MS analysis, inject the sample onto the chromatography column. The separation method will depend on the nature of the protein and the PEG linker.
-
The eluent from the chromatography system is introduced into the electrospray ionization (ESI) source of the mass spectrometer.
-
Acquire mass spectra over the appropriate mass-to-charge (m/z) range. For large PEGylated proteins, this will typically be in the range of 1000-4000 m/z.
-
Process the raw data using deconvolution software to obtain the zero-charge mass spectrum.
-
Compare the mass of the PEGylated protein to the unmodified protein. The mass difference should correspond to the mass of the attached PEG linker(s). The presence of multiple peaks will indicate different degrees of PEGylation.
Hydrophobic Interaction Chromatography (HIC) Analysis
Objective: To separate and quantify the different species in the conjugation reaction mixture (unmodified protein, mono-PEGylated, multi-PEGylated).
Materials:
-
HPLC system
-
HIC column (e.g., Butyl, Phenyl)
-
High salt concentration buffer (Buffer A, e.g., 2 M ammonium sulfate (B86663) in phosphate (B84403) buffer)
-
Low salt concentration buffer (Buffer B, e.g., phosphate buffer)
-
Unmodified protein control
-
PEGylated protein sample
Protocol:
-
Equilibrate the HIC column with Buffer A.
-
Inject the unmodified protein control and the PEGylated protein sample separately.
-
Elute the bound proteins using a gradient of decreasing salt concentration (from 100% Buffer A to 100% Buffer B).
-
Monitor the elution profile using UV absorbance at 280 nm.
-
Typically, the unmodified protein will be more retained on the column than the PEGylated species due to the hydrophilic nature of the PEG chain. Different degrees of PEGylation may also be separated.
-
Quantify the different species by integrating the peak areas in the chromatogram.
References
- 1. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. precisepeg.com [precisepeg.com]
- 5. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Native PAGE eliminates the problem of PEG–SDS interaction in SDS‐PAGE and provides an alternative to HPLC in characterization of protein PEGylation | Semantic Scholar [semanticscholar.org]
- 7. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 8. enovatia.com [enovatia.com]
- 9. PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Optimizing Protein Degradation: A Comparative Guide on the Efficacy of PROTACs with Different PEG Linker Lengths
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in therapeutic intervention by enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules act as a bridge between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. A critical determinant of a PROTAC's success is the linker connecting the target-binding and E3 ligase-recruiting moieties. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are widely used due to their favorable physicochemical properties.[1] This guide provides a comprehensive comparison of PROTAC efficacy as a function of PEG linker length, supported by experimental data, detailed protocols, and visual diagrams to aid in the rational design of potent protein degraders.
The Pivotal Role of the PEG Linker in PROTAC Efficacy
The linker in a PROTAC is not merely a spacer but an active component that significantly influences the molecule's overall performance.[2] The length and flexibility of the PEG linker directly impact several key parameters that govern the efficiency of protein degradation:
-
Ternary Complex Formation: The linker must possess an optimal length to facilitate the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[1] A linker that is too short may cause steric hindrance, preventing the productive interaction of the two proteins. Conversely, an excessively long linker can lead to a decrease in potency due to a higher entropic penalty upon binding.[1]
-
Degradation Efficiency: The stability of the ternary complex is directly correlated with the efficiency of target protein ubiquitination and subsequent degradation.[1] This is typically quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[3]
-
Physicochemical Properties: PEG linkers can enhance the solubility and cell permeability of PROTACs, which are often large molecules that may otherwise have poor drug-like properties.[4]
The relationship between PEG linker length and PROTAC efficacy is often non-linear and target-dependent, necessitating empirical optimization for each new PROTAC system.[5]
Quantitative Comparison of PROTAC Efficacy with Varying PEG Linker Lengths
The following table summarizes experimental data from various studies, illustrating the impact of PEG linker length on the degradation of different target proteins. The data highlights the "Goldilocks" principle in linker design, where an optimal length leads to maximal efficacy.
| Target Protein | E3 Ligase | Cell Line | Linker Length (Number of Atoms) | DC50 | Dmax (%) | Reference |
| ERα | VHL | MCF-7 | 12 | ~5 µM | ~75 | [6] |
| 16 | ~1 µM | ~95 | [6] | |||
| 19 | ~5 µM | ~70 | [6] | |||
| 21 | >10 µM | ~60 | [6] | |||
| BRD4 | CRBN | H661 | 0 PEG units | < 0.5 µM | - | [2] |
| 1-2 PEG units | > 5 µM | - | [2] | |||
| 4-5 PEG units | < 0.5 µM | - | [2] | |||
| TBK1 | VHL | - | < 12 | No degradation | - | [2] |
| 21 | 3 nM | 96 | [2] | |||
| 29 | 292 nM | 76 | [2] |
Note: The data presented is a compilation from different studies and is intended for comparative purposes. Experimental conditions may vary between studies.
Signaling Pathway and Experimental Workflow
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.
Detailed Experimental Protocols
The following provides a generalized methodology for assessing the efficacy of PROTACs with different PEG linker lengths using Western blotting.
Western Blotting for PROTAC-Induced Protein Degradation
Objective: To quantify the degradation of a target protein in cultured cells following treatment with PROTACs having varying PEG linker lengths.
Materials:
-
Appropriate cell line expressing the target protein (e.g., MCF-7 for ERα, H661 for BRD4).
-
Cell culture medium and supplements.
-
PROTACs with different PEG linker lengths dissolved in a suitable solvent (e.g., DMSO).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody specific to the target protein.
-
Primary antibody for a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in multi-well plates at a density that allows for logarithmic growth during the experiment.
-
Allow cells to adhere and grow overnight.
-
Treat cells with a serial dilution of each PROTAC construct for a predetermined time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice to lyse the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil to denature the proteins.
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again with TBST.
-
Repeat the immunoblotting process for the loading control protein on the same membrane after stripping or on a separate gel.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the corresponding loading control band.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.
-
Conclusion
The length of the PEG linker is a critical parameter in the design of effective PROTACs. As the presented data demonstrates, a systematic approach to optimizing linker length is essential for achieving potent and selective degradation of a target protein. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to conduct comparative studies and identify the optimal linker design for their specific PROTAC system. Future advancements in computational modeling and structural biology will likely further rationalize the linker design process, reducing the reliance on extensive empirical screening and accelerating the development of novel protein-degrading therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal of Propargyl-PEG17-methane
For researchers and scientists engaged in drug development, the proper handling and disposal of specialized chemical reagents like Propargyl-PEG17-methane are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this PROTAC (Proteolysis Targeting Chimera) linker, reflecting best practices for managing hazardous laboratory chemicals. Adherence to these procedures is crucial for mitigating risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is essential to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves. All handling of the compound, whether in solid or solution form, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Waste Segregation and Collection
Proper segregation of waste is a critical first step in the disposal process. Different forms of waste containing this compound must be collected in designated, clearly labeled, and sealed containers.
-
Solid Waste: Unused or expired this compound powder, as well as any contaminated solid materials such as weighing paper or spatulas, should be collected in a dedicated container for solid chemical waste.
-
Liquid Waste: Solutions containing this compound, including reaction mixtures and rinsing solvents, must be collected in a separate, sealed container for liquid hazardous waste. It is imperative not to mix this waste stream with incompatible chemicals.
-
Contaminated Labware: Disposable items that have come into contact with the compound, such as pipette tips, centrifuge tubes, and gloves, are to be considered contaminated and must be disposed of as solid chemical waste.
Step-by-Step Disposal Procedure
The disposal of this compound should be managed through a licensed hazardous waste disposal service. The following steps outline the recommended procedure:
-
Containment: Ensure all waste containers are securely sealed to prevent leaks or spills.
-
Labeling: Clearly label each waste container with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard classifications.
-
Storage: Store the sealed and labeled waste containers in a designated, secure area away from general laboratory traffic and incompatible materials pending collection.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a certified chemical waste disposal contractor. Adhere to all local, state, and federal regulations governing hazardous waste disposal.
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.
Quantitative Data and Handling Summary
| Parameter | Guideline |
| Personal Protective Equipment | Safety goggles, lab coat, chemical-resistant gloves |
| Handling Area | Well-ventilated chemical fume hood |
| Solid Waste Collection | Dedicated, sealed, and labeled container |
| Liquid Waste Collection | Dedicated, sealed, and labeled container |
| Disposal Method | Licensed hazardous waste disposal service |
| Prohibited Disposal | Do not dispose down the drain or in general trash |
Experimental Protocols and Further Information
This compound is a polyethylene (B3416737) glycol (PEG)-based linker used in the synthesis of PROTACs. PROTACs are novel therapeutic agents that utilize the cell's natural waste disposal system to target and degrade specific proteins implicated in disease. The propargyl group on this linker allows for its conjugation to other molecules via "click chemistry," a highly efficient and specific reaction. Given its use in advanced drug discovery research, all experimental protocols should be designed to minimize waste generation.
For detailed experimental methodologies involving similar compounds, researchers are advised to consult peer-reviewed scientific literature and established laboratory safety manuals.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Essential Safety and Operational Guide for Handling Propargyl-PEG17-methane
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Propargyl-PEG17-methane. The following procedures are based on best practices for handling PEGylated compounds and terminal alkynes in a laboratory setting.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The information provided herein is based on the general hazards associated with its chemical functionalities. It is imperative to consult the official SDS provided by the supplier before commencing any work with this compound.
This compound is a polyethylene (B3416737) glycol (PEG) based PROTAC linker.[1][2] It contains a terminal alkyne group, making it a reagent for click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1] While PEG itself is generally considered to have low toxicity, the propargyl group and its reactivity warrant careful handling to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The primary barrier against chemical exposure is the consistent and correct use of Personal Protective Equipment (PPE).[3] The following table summarizes the recommended PPE for handling this compound in various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Storage | Safety glasses | Nitrile gloves | Standard lab coat | Not generally required |
| Weighing (powder) | Safety goggles | Double-gloved nitrile gloves | Lab coat with buttoned cuffs | Recommended to use a fume hood or ventilated balance enclosure |
| Solution Preparation | Safety goggles or face shield over safety glasses | Nitrile gloves | Lab coat with buttoned cuffs | Work in a certified chemical fume hood |
| Reaction Setup & Monitoring | Safety goggles | Nitrile gloves | Lab coat with buttoned cuffs | Work in a certified chemical fume hood |
| Waste Disposal | Safety goggles | Nitrile gloves | Lab coat with buttoned cuffs | Work in a certified chemical fume hood |
Note: Always inspect gloves for tears or degradation before use and change them immediately if contaminated.[3] Lab coats should be fully buttoned to provide maximum coverage.[4]
Experimental Protocol: Safe Handling and Disposal
This protocol outlines the step-by-step process for safely handling this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and dark place, as recommended by the supplier (typically -20°C for long-term stability).[5]
-
Ensure the container is clearly labeled with the compound name, concentration (if in solution), and date of receipt.[5]
2. Preparation for Use:
-
Before handling, review the supplier-specific Safety Data Sheet (SDS).[3]
-
Don the appropriate PPE as specified in the table above.[3]
-
Prepare a designated and clean workspace, preferably within a chemical fume hood.[3][5]
3. Weighing and Solution Preparation:
-
If handling the solid form, weigh the required amount in a ventilated balance enclosure or a chemical fume hood to prevent inhalation of any airborne powder.[3]
-
Use anti-static measures if the powder is fine and prone to dispersal.
-
When preparing solutions, slowly add the solvent to the solid to avoid splashing.
-
Cap the vial or flask securely before mixing.
4. Reaction and Use:
-
Conduct all reactions involving this compound in a certified chemical fume hood.
-
Use appropriate laboratory equipment and techniques to minimize the generation of aerosols or vapors.
-
Keep all containers sealed when not in use.
5. Disposal Plan:
-
All waste materials, including empty containers, contaminated gloves, pipette tips, and excess solutions, must be disposed of as hazardous chemical waste.[5]
-
Segregate waste into appropriately labeled containers for solid and liquid chemical waste.[3]
-
Never pour this compound or its solutions down the drain.[3][5]
-
Follow all institutional and local regulations for hazardous waste disposal.[3][5]
6. Spill and Emergency Procedures:
-
Small Spills:
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material into a sealed, labeled hazardous waste container.
-
Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's environmental health and safety (EH&S) department.
-
Prevent others from entering the area.
-
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Operational Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
